NE 52-QQ57
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[(2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]phenyl]-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-21-20(22-26-15(2)13-16(3)30(22)29-21)14-17-5-7-18(8-6-17)23-27-28-24(31-23)19-9-11-25-12-10-19/h5-8,13,19,25H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQWNPLNIEJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1CC3=CC=C(C=C3)C4=NN=C(O4)C5CCNCC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NE 52-QQ57: A Technical Guide to its Mechanism of Action as a GPR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NE 52-QQ57 is a selective and orally available antagonist of the G-protein coupled receptor 4 (GPR4).[1][2] Its mechanism of action is centered on the inhibition of GPR4, a proton-sensing receptor activated by acidic conditions. By blocking GPR4-mediated signaling, this compound exerts significant anti-inflammatory, anti-angiogenic, and potential anti-viral effects. This technical guide provides an in-depth overview of the core mechanism of action of this compound, including its molecular interactions, downstream signaling effects, and relevant experimental data.
Core Mechanism of Action: GPR4 Antagonism
The primary molecular target of this compound is the G-protein coupled receptor 4 (GPR4). GPR4 is expressed on various cell types, including vascular endothelial cells, and functions as a sensor for extracellular protons (acidosis).[3] Under acidic conditions, which are often associated with inflammatory and ischemic tissues, GPR4 becomes activated and initiates downstream signaling cascades.
This compound acts as a competitive antagonist at the GPR4 receptor. This binding prevents the receptor from being activated by its natural ligand, protons, thereby inhibiting the initiation of the signaling cascade. The primary consequence of this antagonism is the blockade of GPR4-mediated cyclic adenosine monophosphate (cAMP) accumulation.[1][2]
Signaling Pathways Modulated by this compound
The antagonism of GPR4 by this compound leads to the modulation of several key intracellular signaling pathways implicated in inflammation and other pathological processes.
Inhibition of the Gs-cAMP-PKA Pathway
GPR4 is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Upon activation by protons, GPR4 stimulates adenylyl cyclase to produce cAMP. This elevation in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a pro-inflammatory cellular response. This compound directly blocks this initial step of cAMP accumulation, thereby inhibiting the entire Gs-cAMP-PKA signaling axis.
Downregulation of NF-κB and p38 MAPK Signaling
Studies have demonstrated that the anti-inflammatory effects of this compound are mediated, at least in part, through the suppression of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The activation of NF-κB is a critical step in the transcriptional regulation of numerous pro-inflammatory genes. By inhibiting GPR4, this compound prevents the activation of NF-κB, leading to a significant reduction in the expression of inflammatory cytokines and enzymes. Similarly, the p38 MAPK pathway, which is also involved in inflammatory responses, is attenuated by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following table summarizes key quantitative data.
| Parameter | Value | Cell Line / System | Reference |
| GPR4 Antagonism (IC50) | 70 nM | Not Specified | |
| cAMP Accumulation Inhibition (IC50) | 26.8 nM | HEK293 cells |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of this compound.
cAMP Accumulation Assay
This assay is fundamental to determining the antagonistic activity of this compound on GPR4-mediated signaling.
NF-κB Reporter Assay
This assay is used to assess the effect of this compound on NF-κB activation.
Methodology:
-
Cell Transfection: Cells (e.g., SW1353 human chondrocytes) are transiently transfected with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are pre-treated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with an agent known to induce NF-κB activation (e.g., advanced glycation end products (AGEs) or IL-33).
-
Lysis and Reporter Assay: After a defined incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis: A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB activation.
Downstream Physiological and Pathophysiological Consequences
The antagonism of GPR4 by this compound results in a range of physiological effects with therapeutic potential in various disease models.
Anti-inflammatory Effects
By inhibiting the GPR4-mediated inflammatory cascade, this compound has been shown to significantly reduce the expression of key pro-inflammatory cytokines and mediators, including:
-
Tumor necrosis factor-α (TNF-α)
-
Interleukin-1β (IL-1β)
-
Interleukin-6 (IL-6)
-
Inducible nitric oxide synthase (iNOS) and nitric oxide (NO)
-
Cyclooxygenase-2 (COX2) and prostaglandin E2 (PGE2)
-
Matrix metalloproteinases (MMP-3 and MMP-13)
These effects have been observed in models of arthritis, colitis, and osteoarthritis.
Anti-Angiogenic Effects
This compound has demonstrated the ability to prevent angiogenesis in in vivo models. This is likely due to the role of GPR4 in endothelial cell function and the inflammatory processes that drive new blood vessel formation.
Potential Anti-viral Activity
Recent studies have explored the utility of this compound in the context of viral infections, such as SARS-CoV-2. In a mouse model of COVID-19, treatment with this compound was shown to increase survival, mitigate the hyperinflammatory response, and reduce the viral load in both lung and brain tissues. The anti-viral mechanism appears to be indirect, potentially by inhibiting viral propagation within cells rather than blocking viral entry.
Conclusion
This compound is a potent and selective antagonist of the proton-sensing receptor GPR4. Its primary mechanism of action involves the inhibition of GPR4-mediated cAMP accumulation, which in turn suppresses downstream pro-inflammatory signaling pathways, including NF-κB and p38 MAPK. This multifaceted mechanism underlies its observed anti-inflammatory, anti-angiogenic, and potential anti-viral properties. The data presented in this technical guide underscore the therapeutic potential of this compound and provide a foundation for further research and development in various disease areas characterized by acidosis and inflammation.
References
NE 52-QQ57: A Technical Guide to its Inhibition of cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NE 52-QQ57 is a potent and selective antagonist of the G-protein coupled receptor 4 (GPR4), a proton-sensing receptor implicated in a variety of physiological and pathological processes, including inflammation, nociception, and angiogenesis. A key mechanism of GPR4 signaling is the activation of the Gαs subunit, leading to the stimulation of adenylyl cyclase and the subsequent accumulation of cyclic adenosine monophosphate (cAMP). This technical guide provides an in-depth overview of this compound's inhibitory effect on cAMP accumulation, presenting quantitative data, a detailed experimental protocol for assessing this inhibition, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction to this compound
This compound is a small molecule, orally available antagonist of GPR4.[1][2] Its selectivity and potency make it a valuable tool for investigating the physiological roles of GPR4 and a potential therapeutic agent for diseases driven by GPR4 activation.[3][4] The receptor, GPR4, is constitutively active at physiological pH, and its activity is further enhanced by acidic conditions, often found in inflammatory and ischemic tissues.[5] By blocking GPR4, this compound can modulate downstream signaling cascades, most notably the cAMP pathway.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effect of this compound on GPR4 activity and GPR4-mediated cAMP accumulation has been quantified in cellular assays. The half-maximal inhibitory concentration (IC50) values from published studies are summarized in the table below for clear comparison.
| Parameter | Cell Line | IC50 Value | Reference |
| GPR4 Antagonism | - | 0.07 µM (70 nM) | |
| GPR4 Antagonism | - | 0.04 µM (40 nM) | - |
| GPR4-mediated cAMP Accumulation Inhibition | HEK293 | 26.8 nM |
These data highlight the potent ability of this compound to specifically inhibit GPR4 and its downstream effect of cAMP production.
Signaling Pathway of GPR4 and Inhibition by this compound
GPR4 is a Gs-coupled receptor. Upon activation by protons (low pH), it undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. This compound, as a GPR4 antagonist, binds to the receptor and prevents this activation cascade.
Figure 1. GPR4 signaling pathway and its inhibition by this compound.
Experimental Protocol: cAMP Accumulation Assay
The following protocol describes a representative method for quantifying the inhibitory effect of this compound on cAMP accumulation in HEK293 cells, a commonly used cell line for such assays. This protocol is based on a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay, such as the LANCE® Ultra cAMP kit.
4.1. Materials
-
HEK293 cells stably expressing human GPR4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
LANCE® Ultra cAMP Assay Kit (or equivalent)
-
White opaque 384-well microplates
-
TR-FRET compatible plate reader
4.2. Procedure
-
Cell Culture and Seeding:
-
Culture GPR4-expressing HEK293 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor like IBMX to prevent cAMP degradation.
-
Seed the cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well).
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
-
Cell Stimulation:
-
Prepare a solution of forskolin (a known adenylyl cyclase activator) in stimulation buffer at a concentration that elicits a submaximal cAMP response (e.g., EC80).
-
Add the forskolin solution to all wells except the negative control wells.
-
Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the TR-FRET assay kit, prepare the Eu-cAMP tracer and ULight-anti-cAMP antibody detection reagents.
-
Add the detection reagents to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm / 615 nm).
-
The amount of cAMP is inversely proportional to the TR-FRET signal.
-
Plot the TR-FRET ratio against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the workflow for the cAMP accumulation assay described above.
Figure 2. Experimental workflow for a TR-FRET based cAMP accumulation assay.
Conclusion
This compound is a well-characterized antagonist of GPR4 that potently inhibits the production of cAMP. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The provided diagrams offer a clear visualization of the underlying biological pathway and the practical steps involved in assessing the inhibitory activity of this compound on cAMP accumulation. These resources are intended to facilitate further investigation into the therapeutic potential of targeting the GPR4-cAMP signaling axis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | GPR | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
An In-depth Technical Guide to NE 52-QQ57 (CAS: 1401728-56-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NE 52-QQ57 is a potent, selective, and orally bioavailable antagonist of the G protein-coupled receptor 4 (GPR4)[1][2][3][4][5]. Identified by its CAS number 1401728-56-0, this small molecule has demonstrated significant therapeutic potential across a range of preclinical models due to its anti-inflammatory, anti-angiogenic, and neuroprotective properties. GPR4 is a proton-sensing receptor that becomes activated under acidic conditions, which are often associated with pathological states such as inflammation, ischemia, and tumor microenvironments. By selectively inhibiting GPR4, this compound modulates downstream signaling pathways, mitigating disease-associated cellular responses. This document provides a comprehensive overview of the technical data and experimental methodologies related to this compound, serving as a resource for professionals in drug discovery and development.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 1401728-56-0 | |
| Molecular Formula | C₂₄H₂₈N₆O | |
| Molecular Weight | 416.53 g/mol | |
| IUPAC Name | 2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole | |
| Synonyms | NE52-QQ57, GPR4 antagonist 13 |
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro and in vivo assays. The key quantitative metrics are summarized below.
Table 2.1: In Vitro Potency and Efficacy
| Assay | Cell Line | Parameter | Value | Reference |
| GPR4 Antagonism | - | IC₅₀ | 70 nM (0.07 µM) | |
| GPR4-mediated cAMP Accumulation | HEK293 | IC₅₀ | 26.8 nM |
Table 2.2: In Vivo Pharmacological Effects
| Model | Species | Dosage | Effect | Reference |
| Antigen-Induced Arthritis | Rat | 30 mg/kg, p.o., bid | Significant anti-inflammatory effect | |
| Mouse Chamber Model | Mouse | 30 mg/kg, p.o., bid | 46.8% reduction in tissue growth (angiogenesis) | |
| Complete Freund's Adjuvant (CFA) | Rat | 3, 10, or 30 mg/kg | Increased mechanical paw withdrawal threshold (analgesic effect) | |
| DSS-Induced Ulcerative Colitis | Mouse | 30 mg/kg, bid | Reduced inflammation, leukocyte infiltration, and clinical symptoms | |
| SARS-CoV-2 Infection | K18-hACE2 Mice | Not specified | Enhanced survival, reduced viral load, and mitigated inflammation | |
| MPTP-Induced Parkinson's Disease | Mouse | Not specified | Reduced dopaminergic neuronal loss and improved motor function |
Mechanism of Action & Signaling Pathway
This compound functions as a selective antagonist of GPR4. GPR4 is a proton-sensing receptor that, upon activation by an acidic pH (low extracellular pH), couples to Gαs proteins to stimulate adenylyl cyclase (AC). This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This signaling cascade is implicated in promoting inflammatory responses, angiogenesis, and neuronal apoptosis. By blocking the initial activation of GPR4, this compound prevents the accumulation of cAMP and inhibits these pathological cellular activities.
Caption: GPR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols & Methodologies
Detailed experimental procedures are critical for the replication and extension of scientific findings. Below are representative protocols derived from available literature.
4.1 In Vitro GPR4-Mediated cAMP Accumulation Assay
This assay quantifies the ability of this compound to inhibit the production of cyclic AMP in cells expressing GPR4.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells overexpressing GPR4 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified duration.
-
Stimulation: The GPR4 receptor is stimulated to induce cAMP production. Since GPR4 is proton-sensitive, stimulation is achieved by lowering the extracellular pH of the assay buffer (e.g., to pH 6.8-7.0).
-
Lysis and Detection: Following stimulation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The results are normalized to controls, and the IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
4.2 In Vivo Formulation and Administration
For in vivo studies, proper formulation is essential for bioavailability. A common protocol for oral administration (p.o.) is outlined below.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, a 20 mg/mL stock in DMSO.
-
Vehicle Preparation: The vehicle often consists of a mixture designed to improve solubility and stability. A common vehicle includes PEG300, Tween-80, and saline.
-
Working Solution Formulation:
-
Add the required volume of the DMSO stock solution to PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix again until clear.
-
Add saline to reach the final desired volume and concentration.
-
Example: To prepare a 1 mL working solution, add 100 µL of 20 mg/mL DMSO stock to 400 µL PEG300, mix, add 50 µL Tween-80, mix, and finally add 450 µL saline.
-
-
Administration: The freshly prepared solution is administered to the animal model (e.g., rat, mouse) via oral gavage at the specified dosage (e.g., 30 mg/kg).
Caption: Workflow for preparing this compound for in vivo oral administration.
Therapeutic Implications and Future Directions
The antagonism of GPR4 by this compound represents a promising therapeutic strategy for a variety of diseases characterized by acidosis and inflammation.
-
Inflammatory Diseases: Its demonstrated efficacy in models of arthritis and ulcerative colitis suggests potential applications in autoimmune and inflammatory bowel diseases.
-
Oncology: By inhibiting angiogenesis, this compound could potentially disrupt tumor growth and metastasis, particularly in the acidic tumor microenvironment.
-
Neurodegenerative Diseases: The neuroprotective effects seen in a Parkinson's disease model point to a role in treating diseases where neuroinflammation and apoptosis are key factors.
-
Infectious Diseases: The compound's ability to mitigate the hyperinflammatory response and reduce viral load in a SARS-CoV-2 model opens avenues for its investigation as a host-directed therapy for severe viral infections.
Future research should focus on elucidating the detailed downstream signaling pathways affected by GPR4 inhibition, conducting comprehensive pharmacokinetic and toxicological studies, and exploring its efficacy in a broader range of disease models to fully define its therapeutic potential.
References
An In-depth Technical Guide on the Anti-inflammatory Effects of NE 52-QQ57
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 52-QQ57, also identified as GPR4 antagonist 13, is a selective and orally available antagonist of the G protein-coupled receptor 4 (GPR4).[1][2][3] GPR4 is a proton-sensing receptor that has emerged as a promising therapeutic target due to its role in mediating inflammatory responses, particularly in acidic microenvironments often associated with inflammation and tissue injury.[2][4] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, efficacy in preclinical models, and relevant experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects by selectively inhibiting GPR4. Under acidic conditions, GPR4 activation is linked to the promotion of inflammatory processes. This compound effectively blocks GPR4-mediated cyclic AMP (cAMP) accumulation, a key step in the receptor's signaling cascade. By antagonizing GPR4, this compound has been shown to significantly inhibit the expression of several key inflammatory cytokines and signaling molecules. These include tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase 2 (COX-2), and prostaglandin E2 (PGE2).
Quantitative Data on Efficacy
The potency and efficacy of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.
| Parameter | Value | System | Reference |
| IC50 (GPR4 antagonism) | 70 nM | Not specified | |
| IC50 (GPR4 antagonism) | 0.07 µM (70 nM) | Not specified | |
| IC50 (GPR4 antagonism) | 0.04 µM (40 nM) | Not specified | |
| IC50 (cAMP accumulation) | 26.8 nM | HEK293 cells | |
| Selectivity (hERG IC50) | 19 µM | Not specified | |
| Selectivity (Histamine H3 IC50) | >30 µM | Not specified |
Table 1: In Vitro Potency and Selectivity of this compound
| Preclinical Model | Dosage Regimen | Key Findings | Reference |
| Rat Antigen-Induced Arthritis | 30 mg/kg bid, p.o. for 20 days | Significant anti-inflammatory effect | |
| Mouse Chamber Model (Angiogenesis) | 30 mg/kg bid, p.o. for 4 days | 46.8 ± 10.6% reduction in tissue growth | |
| Rat Complete Freund's Adjuvant (Pain) | 3, 10, or 30 mg/kg | Increased mechanical paw withdrawal threshold | |
| Mouse DSS-Induced Acute Colitis | Not specified | Reduced body weight loss, fecal score, colon shortening, splenic expansion, and mesenteric lymph node enlargement; Alleviated histopathological features; Attenuated inflammatory gene expression. | |
| SARS-CoV-2-Infected K18-hACE2 Transgenic Mice | Not specified | Increased survival rates; Reduced lung and brain viral burden; Mitigated inflammatory responses. | |
| MPTP-Induced Mouse Model of Parkinson's Disease | Not specified | Reduced dopaminergic neuronal loss; Improved motor and memory functions; Decreased pro-apoptotic Bax and increased anti-apoptotic Bcl-2 protein levels. |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through the inhibition of the GPR4 signaling pathway. In response to an acidic microenvironment (low pH), GPR4 becomes activated, leading to a cascade of downstream events that promote inflammation. This compound acts as a direct antagonist to this receptor, thereby blocking these pro-inflammatory signals.
Caption: GPR4 signaling pathway and its inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols employed in the study of this compound.
This assay is fundamental to determining the antagonistic activity of this compound on GPR4.
Caption: Workflow for in vitro cAMP accumulation assay.
This model is used to evaluate the efficacy of this compound in a model of inflammatory bowel disease.
Caption: Experimental workflow for the DSS-induced colitis model.
Conclusion
This compound is a potent and selective GPR4 antagonist with significant anti-inflammatory properties demonstrated across a range of in vitro and in vivo models. Its ability to modulate the inflammatory response in acidic microenvironments makes it a compelling candidate for further investigation in various inflammatory and autoimmune diseases. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of GPR4 antagonism.
References
The GPR4 Antagonist NE 52-QQ57: A Novel Modulator of Nociception and Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: NE 52-QQ57 is a selective and orally available antagonist of the G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in a variety of physiological and pathological processes.[1] Emerging evidence highlights the significant role of this compound in modulating nociception and angiogenesis, positioning it as a promising therapeutic candidate for inflammatory pain and diseases with an angiogenic component. This technical guide provides a comprehensive overview of the mechanism of action, key experimental data, and detailed protocols related to the effects of this compound on these two critical biological processes.
Core Mechanism of Action: GPR4 Antagonism
This compound exerts its biological effects by selectively inhibiting GPR4. GPR4 is activated by extracellular acidosis, a common feature of the microenvironment in inflamed and cancerous tissues.[2] Upon activation by protons (low pH), GPR4 couples to multiple G protein signaling pathways, including Gs/cAMP and G13/Rho, to regulate cellular functions. This compound has a reported IC50 of 70 nM for GPR4 and effectively blocks GPR4-mediated cAMP accumulation with an IC50 of 26.8 nM in HEK293 cells.[1] By blocking these signaling cascades, this compound can attenuate the downstream cellular responses triggered by tissue acidosis.
Modulation of Nociception
GPR4 is expressed in sensory neurons within the dorsal root ganglia (DRG), which are key players in pain transmission.[3][4] In inflammatory conditions, local tissue acidosis can activate GPR4 on nociceptive neurons, contributing to pain sensitization.
Preclinical Evidence in Inflammatory Pain
This compound has demonstrated significant efficacy in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). Administration of this compound at doses of 3, 10, or 30 mg/kg was shown to increase the mechanical paw withdrawal threshold, indicating a reduction in mechanical hyperalgesia.
Quantitative Data on Nociception
| Experimental Model | Species | Compound | Dose | Route of Administration | Key Finding | Reference |
| Complete Freund's Adjuvant (CFA)-induced hyperalgesia | Rat | This compound | 3, 10, 30 mg/kg | Oral (p.o.) | Increased mechanical paw withdrawal threshold |
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia in Rats
This protocol outlines the methodology for inducing and assessing inflammatory pain in rats, a model used to evaluate the analgesic effects of this compound.
1. Animal Model:
-
Male Sprague-Dawley rats are typically used.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Induction of Inflammation:
-
A suspension of Mycobacterium butyricum in mineral oil (Complete Freund's Adjuvant) is prepared.
-
Under light isoflurane anesthesia, 100 µL of CFA is injected intradermally into the plantar surface of the right hind paw.
3. Assessment of Mechanical Hyperalgesia (von Frey Test):
-
Mechanical sensitivity is assessed using von Frey filaments of varying stiffness.
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Filaments are applied to the plantar surface of the inflamed paw with increasing force until a withdrawal response is elicited.
-
The paw withdrawal threshold (in grams) is determined using the up-down method.
-
Measurements are typically taken before CFA injection (baseline) and at various time points after injection to assess the development and attenuation of hyperalgesia following treatment with this compound.
4. Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Thermal sensitivity can be assessed using a plantar test apparatus.
-
A radiant heat source is focused on the plantar surface of the paw.
-
The latency to paw withdrawal is recorded. A cut-off time is set to prevent tissue damage.
Workflow for CFA-Induced Hyperalgesia Model
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nociceptors of dorsal root ganglion express proton-sensing G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GPR4 in Inflammation and the Therapeutic Potential of its Inhibitor, NE 52-QQ57
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
G protein-coupled receptor 4 (GPR4) has emerged as a critical regulator of inflammatory processes, primarily functioning as a proton sensor in acidic microenvironments characteristic of inflamed tissues. Its activation triggers a cascade of downstream signaling events that promote endothelial cell activation, leukocyte recruitment, and the production of pro-inflammatory mediators. This guide provides a comprehensive overview of the role of GPR4 in inflammation, detailing its signaling pathways and the compelling inhibitory effects of the selective antagonist, NE 52-QQ57. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction: GPR4 as a Key Mediator of Inflammation
G protein-coupled receptor 4 (GPR4) is a member of the G protein-coupled receptor family and is notably activated by extracellular protons, making it a crucial sensor of acidic conditions that arise in various pathological states, including inflammation, ischemia, and tumorigenesis.[1][2] GPR4 is highly expressed in vascular endothelial cells, which form the inner lining of blood vessels and play a pivotal role in the initiation and propagation of inflammatory responses.[1]
Upon activation by a decrease in extracellular pH, GPR4 undergoes a conformational change that initiates intracellular signaling cascades. This leads to the upregulation of a suite of pro-inflammatory molecules, including adhesion molecules and cytokines, which facilitate the adhesion and infiltration of leukocytes into inflamed tissues, thereby amplifying the inflammatory response.[2] Given its central role in orchestrating these events, GPR4 has garnered significant interest as a promising therapeutic target for a range of inflammatory diseases.
The GPR4 Signaling Network in Inflammation
GPR4 activation by an acidic pH initiates a complex network of intracellular signaling pathways, primarily involving Gαs, Gα12/13, and Gαq proteins. These pathways converge to regulate endothelial cell function and promote a pro-inflammatory phenotype.
Gαs/cAMP Pathway
The predominant signaling pathway activated by GPR4 is the Gαs/cyclic AMP (cAMP) pathway. Activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels then activate downstream effectors, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This cascade ultimately results in the increased expression of vascular adhesion molecules such as E-selectin and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are critical for the recruitment of leukocytes to the site of inflammation.
Gα12/13/RhoA Pathway
GPR4 can also couple to Gα12/13 proteins, leading to the activation of the small GTPase RhoA. The RhoA pathway is primarily involved in regulating the endothelial cell cytoskeleton, leading to changes in cell shape and permeability. This can contribute to the breakdown of the endothelial barrier, facilitating the extravasation of leukocytes and plasma proteins into the surrounding tissue.
Gαq/PLC Pathway
Activation of the Gαq pathway by GPR4 stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also implicated in the expression of inflammatory mediators.
This compound: A Potent and Selective GPR4 Antagonist
This compound is a small molecule antagonist that has demonstrated high potency and selectivity for GPR4.[3] Its inhibitory action on GPR4 signaling makes it a valuable tool for studying the receptor's function and a promising therapeutic candidate for inflammatory diseases.
Mechanism of Action
This compound acts as a competitive antagonist, binding to GPR4 and preventing its activation by protons. This blockade of GPR4 signaling effectively abrogates the downstream inflammatory cascades, leading to a reduction in the expression of adhesion molecules and cytokines, and consequently, a decrease in leukocyte-endothelial interactions.
Quantitative Data on the Inhibitory Effect of this compound
Numerous preclinical studies have provided quantitative evidence for the anti-inflammatory efficacy of this compound. The following tables summarize key findings from these studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Line | Parameter Measured | IC50 Value | Reference |
| GPR4 Antagonism | - | GPR4 Receptor Binding | 70 nM | |
| cAMP Accumulation | HEK293 cells | Inhibition of GPR4-mediated cAMP accumulation | 26.8 nM |
Table 2: In Vivo Efficacy of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Clinical Parameters | |||
| Body Weight Loss | This compound | Reduced compared to vehicle control | |
| Fecal Score | This compound | Reduced compared to vehicle control | |
| Macroscopic Indicators | |||
| Colon Shortening | This compound | Reduced compared to vehicle control | |
| Splenic Expansion | This compound | Reduced compared to vehicle control | |
| Mesenteric Lymph Node Enlargement | This compound | Reduced compared to vehicle control | |
| Histopathological Features | |||
| Active Colitis | This compound | Alleviated compared to vehicle control | |
| Molecular Markers | |||
| Inflammatory Gene Expression (e.g., TNF-α) | This compound | Attenuated in colon tissues | |
| Vascular Adhesion Molecule Expression (VCAM-1, E-selectin) | This compound | Attenuated in intestinal endothelia |
Table 3: Effect of this compound on Cytokine Expression in a SARS-CoV-2 Mouse Model
| Cytokine/Chemokine | Treatment Group | Fold Change in Gene Expression (Lung) vs. Vehicle | Reference |
| TNF-α | This compound | Reduced | |
| IL-6 | This compound | Reduced | |
| IFN-γ | This compound | Reduced |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of GPR4 and this compound research.
Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of inflammatory bowel disease (IBD).
-
Animals: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Colitis: Mice are administered 3-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in their drinking water ad libitum for 5-7 days.
-
Treatment: this compound or vehicle control is administered daily, typically by oral gavage, starting from the first day of DSS administration.
-
Monitoring: Clinical parameters such as body weight, stool consistency, and presence of blood in the stool are monitored daily.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and colons are collected for macroscopic evaluation (length, weight), histological analysis (H&E staining), and molecular analysis (qRT-PCR, Western blotting, IHC).
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This technique is used to quantify the mRNA levels of specific inflammatory genes.
-
RNA Extraction: Total RNA is extracted from tissues or cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: The qPCR reaction is performed using a qPCR instrument with a SYBR Green-based master mix. Each reaction typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin), and the master mix.
-
Primer Sequences (Human):
-
TNF-α: Forward: 5'-CCTCTCTCTAATCAGCCCTCTG-3', Reverse: 5'-GAGGACCTGGGAGTAGATGAG-3'
-
IL-6: Forward: 5'-ACTCACCTCTTCAGAACGAATTG-3', Reverse: 5'-CCATCTTTGGAAGGTTCAGGTTG-3'
-
IL-8: Forward: 5'-ATGACTTCCAAGCTGGCCGTGGCT-3', Reverse: 5'-TCTCAGCCCTCTTCAAAAACTTCTC-3'
-
VCAM-1: Forward: 5'-ATGCCTGGGAAGATGGTCGT-3', Reverse: 5'-TGGAGCTGGTAGACCCTCGT-3'
-
E-selectin: Forward: 5'-TCTCTCAGCTCACTGGCTTTG-3', Reverse: 5'-GGAGGAATGGTTTGGCTTTG-3'
-
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Western Blotting for GPR4 Signaling Proteins
This technique is used to detect and quantify the protein levels of components of the GPR4 signaling pathway.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-GPR4, anti-phospho-CREB, anti-VCAM-1) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunohistochemistry (IHC) for Adhesion Molecules
This technique is used to visualize the expression and localization of adhesion molecules in tissue sections.
-
Tissue Preparation: Paraffin-embedded tissue sections (5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against VCAM-1 or E-selectin (e.g., 1:100 to 1:500 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-HRP complex is applied. The signal is developed using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
Conclusion
GPR4 stands as a pivotal player in the inflammatory cascade, acting as a key sensor of the acidic microenvironment that characterizes inflamed tissues. Its activation unleashes a potent pro-inflammatory signaling program, making it an attractive therapeutic target. The selective GPR4 antagonist, this compound, has demonstrated significant anti-inflammatory efficacy in a range of preclinical models, underscoring the therapeutic potential of GPR4 inhibition. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the role of GPR4 in inflammation and to advance the development of novel anti-inflammatory therapies targeting this important receptor.
References
NE 52-QQ57: A Novel GPR4 Antagonist for COVID-19 and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NE 52-QQ57 is a selective and orally available antagonist of G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in inflammatory processes. This technical guide provides a comprehensive overview of the research applications of this compound, with a particular focus on its dual anti-inflammatory and antiviral effects in the context of COVID-19, as well as its therapeutic potential in other inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts.
Introduction to this compound
This compound is a small molecule antagonist of GPR4, a receptor primarily expressed on vascular endothelial cells that plays a crucial role in regulating leukocyte infiltration and inflammatory responses.[1][2][3][4][5] GPR4 is activated by acidic pH, a common feature of inflammatory and tumor microenvironments. By blocking GPR4 activation, this compound has demonstrated significant anti-inflammatory properties in various preclinical models.
Chemical Properties:
-
IUPAC Name: 2-(4-((2-ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole
-
Molecular Formula: C24H28N6O
-
Molecular Weight: 416.52 g/mol
-
CAS Number: 1401728-56-0
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the GPR4 signaling pathway. GPR4 activation by protons (low pH) leads to the coupling of Gαs proteins, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels promote the expression of adhesion molecules on endothelial cells, facilitating leukocyte transmigration into tissues and amplifying the inflammatory cascade.
This compound competitively binds to GPR4, preventing its activation by protons and subsequently blocking the downstream cAMP-mediated signaling. This leads to a reduction in the expression of pro-inflammatory cytokines and chemokines, thereby mitigating the hyperinflammatory response characteristic of severe COVID-19 and other inflammatory conditions.
Signaling Pathway of GPR4 Antagonism by this compound
Caption: GPR4 signaling pathway and the inhibitory action of this compound.
Research Applications in COVID-19
A pivotal study investigated the efficacy of this compound in a SARS-CoV-2-infected K18-hACE2 transgenic mouse model, which mimics severe COVID-19 in humans. The findings from this research demonstrated that this compound possesses both anti-inflammatory and antiviral properties.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in SARS-CoV-2 Infected K18-hACE2 Mice
| Parameter | Vehicle Group | This compound Group |
| Survival Rate | Decreased Significantly | Increased Significantly |
| Lung Viral Titer | High | Significantly Decreased |
| Brain Viral Titer | High | Significantly Decreased |
| Pro-inflammatory Cytokines | Elevated | Significantly Reduced |
| Pro-inflammatory Chemokines | Elevated | Significantly Reduced |
Table 2: In Vitro Antiviral Activity of this compound
| Cell Line | Effect of this compound on SARS-CoV-2 Propagation |
| Vero E6 | Inhibited |
| Caco-2 | Inhibited |
Table 3: Pharmacological Profile of this compound
| Parameter | Value | Cell Type |
| GPR4 IC50 | 70 nM | - |
| cAMP Accumulation IC50 | 26.8 nM | HEK293 cells |
Experimental Protocols
In Vivo SARS-CoV-2 Infection Model:
-
Animal Model: K18-hACE2 transgenic mice.
-
Infection: Intranasal inoculation with SARS-CoV-2.
-
Treatment: Administration of this compound or vehicle control.
-
Endpoints: Monitoring of survival rates, measurement of viral loads in lung and brain tissues via plaque assay and RT-qPCR, and quantification of pro-inflammatory cytokines and chemokines in tissue homogenates using multiplex immunoassay.
In Vitro Viral Propagation Assay:
-
Cell Lines: Vero E6 and Caco-2 cells.
-
Procedure: Cells were infected with SARS-CoV-2 in the presence of varying concentrations of this compound or vehicle control.
-
Analysis: Viral propagation was assessed by measuring viral RNA levels or by plaque assay to determine infectious virus titers.
Experimental Workflow for In Vivo Studies
References
- 1. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]
- 2. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice – ScienceOpen [scienceopen.com]
- 3. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NE 52-QQ57 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 52-QQ57 is a potent and selective antagonist of the G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and neuronal cell death.[1][2][3] GPR4 is activated by acidic extracellular pH, a common feature of the microenvironment in tumors and inflamed tissues.[3][4] As an antagonist, this compound blocks the downstream signaling cascades initiated by GPR4 activation, making it a valuable tool for studying the receptor's function and a potential therapeutic agent for diseases associated with acidosis. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
A summary of the key in vitro pharmacological data for this compound is presented in Table 1. This data highlights the potency of this compound in inhibiting GPR4 activity.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line | Assay Description |
| IC₅₀ (GPR4) | 70 nM (0.07 µM) | Not Specified | Measures the concentration of this compound required to inhibit GPR4 activity by 50%. |
| IC₅₀ (cAMP) | 26.8 nM | HEK293 | Measures the concentration of this compound required to block GPR4-mediated cyclic AMP (cAMP) accumulation by 50%. |
Signaling Pathway
GPR4 is a pleiotropic receptor that can couple to multiple G protein subtypes, including Gs, Gq, and G12/G13, upon activation by extracellular protons (acidosis). This leads to the activation of several downstream signaling cascades. This compound, as a GPR4 antagonist, inhibits these pathways. The primary signaling pathways are depicted below.
Caption: GPR4 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to assess the function of this compound are provided below.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit GPR4-mediated cAMP production.
-
Cell Line: HEK293 cells stably expressing GPR4.
-
Reagents:
-
HEK293-GPR4 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
IBMX (a phosphodiesterase inhibitor)
-
Forskolin (an adenylate cyclase activator, used as a positive control)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
-
Protocol:
-
Seed HEK293-GPR4 cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound and IBMX for 30 minutes at 37°C.
-
Stimulate the cells by lowering the pH of the assay buffer to the EC₅₀ of proton-induced cAMP accumulation for GPR4 (typically pH 6.8-7.0) for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
CRE-Driven Transcriptional Activity Assay
This reporter gene assay measures the functional antagonism of this compound on GPR4-mediated gene transcription.
-
Cell Line: HEK293 cells co-transfected with GPR4 and a cAMP response element (CRE)-driven reporter gene (e.g., luciferase).
-
Reagents:
-
Transfected HEK293 cells
-
Cell culture medium
-
This compound
-
Acidic cell culture medium (pH adjusted to 6.8-7.0)
-
Luciferase assay reagent
-
-
Protocol:
-
Seed the transfected cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound for 1 hour.
-
Replace the medium with acidic medium (pH 7.0) to stimulate GPR4 and incubate for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Determine the antagonistic effect by comparing the reporter activity in the presence and absence of the compound.
-
In Vitro Anti-SARS-CoV-2 Plaque Assay
This assay evaluates the potential antiviral activity of this compound.
-
Cell Lines: Vero E6 or Caco-2 cells.
-
Reagents:
-
Vero E6 or Caco-2 cells
-
DMEM medium supplemented with 2% FBS and 1% Penicillin/Streptomycin
-
SARS-CoV-2 virus stock
-
This compound
-
Methylcellulose
-
Crystal violet staining solution
-
-
Protocol:
-
Seed confluent Vero E6 or Caco-2 cells in 12-well plates.
-
Infect the cells with SARS-CoV-2 (e.g., 30 PFU) for 1 hour at 37°C.
-
Remove the virus-containing medium.
-
Overlay the cells with a mixture of DMEM, 2% FBS, 1% Penicillin/Streptomycin, 0.4% methylcellulose, and various concentrations of this compound.
-
Incubate the plates for 3 days.
-
Remove the overlay, fix the cells with 10% neutral-buffered formalin, and stain with crystal violet.
-
Count the number of plaques to determine the viral titer and the inhibitory effect of this compound.
-
Caption: Workflow for the In Vitro Anti-SARS-CoV-2 Plaque Assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound on different cell lines.
-
Cell Line: SH-SY5Y human neuroblastoma cells, or other cell lines of interest.
-
Reagents:
-
SH-SY5Y cells
-
DMEM/F12 (1:1) medium with 10% FBS and 1% Penicillin/Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
Seed SH-SY5Y cells at a density of 2.5 × 10⁵ cells/mL in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro characterization of the GPR4 antagonist, this compound. These assays are fundamental for understanding its mechanism of action, potency, and potential therapeutic applications in diseases driven by acidosis and inflammation. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to standard laboratory practices.
References
Application Notes and Protocols: Utilizing NE 52-QQ57 in HEK293 Cells for cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the GPR4 antagonist, NE 52-QQ57, in cyclic AMP (cAMP) assays using Human Embryonic Kidney (HEK293) cells. This document includes an overview of the underlying signaling pathway, detailed experimental protocols for common assay platforms, and representative data for the characterization of this compound.
Introduction to this compound and GPR4
This compound is a potent and selective antagonist of the G protein-coupled receptor 4 (GPR4). GPR4 is a proton-sensing receptor that is activated by acidic pH and couples to the Gs alpha subunit (Gαs) of heterotrimeric G proteins. Activation of GPR4 stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP. The cAMP pathway is a critical signaling cascade involved in a multitude of physiological processes.[1][2][3] Dysregulation of GPR4 signaling has been implicated in inflammatory responses and other pathological conditions, making it an attractive target for drug discovery.
This compound has been demonstrated to effectively block GPR4-mediated cAMP accumulation in HEK293 cells, exhibiting an IC50 value of approximately 26.8 nM. This makes cAMP assays in HEK293 cells a robust and relevant method for characterizing the inhibitory activity of this compound and similar compounds targeting GPR4.
GPR4 Signaling Pathway
The activation of GPR4 by low extracellular pH initiates a signaling cascade that results in the production of cAMP. This pathway is a classic example of Gs-coupled GPCR signaling.
Data Presentation: this compound Inhibition of cAMP Production
The following table summarizes representative data from a dose-response experiment where HEK293 cells expressing GPR4 were stimulated with an agonist (e.g., acidic media) in the presence of varying concentrations of this compound. The resulting intracellular cAMP levels were measured.
| This compound Conc. (nM) | % Inhibition of cAMP Production | Intracellular cAMP (nM) (Representative) |
| 0.1 | 5.2 | 9.48 |
| 1 | 15.8 | 8.42 |
| 10 | 40.1 | 5.99 |
| 26.8 (IC50) | 50.0 | 5.00 |
| 100 | 75.3 | 2.47 |
| 1000 | 95.1 | 0.49 |
| 10000 | 98.9 | 0.11 |
Note: The intracellular cAMP concentrations are representative and can vary based on the specific assay conditions, agonist concentration, and cell passage number. The key parameter is the dose-dependent inhibition by this compound.
Experimental Protocols
Two common and robust methods for measuring intracellular cAMP are the bioluminescence-based GloSensor™ cAMP Assay and the time-resolved fluorescence resonance energy transfer (TR-FRET)-based HTRF® cAMP assay. Detailed protocols for both are provided below.
General Cell Culture and Handling for HEK293 Cells
-
Cell Line: HEK293 cells endogenously or recombinantly expressing GPR4.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
Protocol 1: GloSensor™ cAMP Assay
This protocol utilizes a genetically encoded biosensor that emits light upon binding to cAMP.[4][5]
Materials:
-
HEK293 cells expressing GPR4
-
pGloSensor™-22F cAMP Plasmid (or a stable cell line)
-
Transfection reagent (if not using a stable cell line)
-
GloSensor™ cAMP Reagent
-
CO2-independent cell culture medium
-
This compound
-
GPR4 agonist (e.g., MES buffer at pH 6.0)
-
White, opaque 96- or 384-well assay plates
-
Luminometer
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend HEK293-GPR4 cells in culture medium.
-
Seed cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Incubate overnight at 37°C with 5% CO2.
-
-
GloSensor™ Reagent Equilibration:
-
Prepare the GloSensor™ cAMP Reagent in CO2-independent medium according to the manufacturer's instructions.
-
Carefully remove the culture medium from the wells.
-
Add 100 µL of the GloSensor™ cAMP Reagent mixture to each well.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration.
-
-
Compound Addition (Antagonist):
-
Prepare serial dilutions of this compound in CO2-independent medium at 2X the final desired concentrations.
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
For control wells, add 50 µL of vehicle.
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare the GPR4 agonist (e.g., acidic buffer) at 2X the final desired concentration.
-
Add 50 µL of the agonist solution to all wells except the negative control wells.
-
For negative control wells, add 50 µL of assay buffer.
-
-
Luminescence Detection:
-
Measure luminescence immediately using a plate luminometer.
-
For kinetic assays, take readings every 1-2 minutes for 20-30 minutes.
-
For endpoint assays, incubate for 15-20 minutes at room temperature before reading.
-
-
Data Analysis:
-
Normalize the data by subtracting the background luminescence (no agonist control).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-only control.
-
Plot the percent inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® cAMP Assay
This protocol is a competitive immunoassay that measures cAMP levels using TR-FRET.
Materials:
-
HEK293 cells expressing GPR4
-
HTRF® cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
Cell lysis buffer (provided in the kit)
-
This compound
-
GPR4 agonist (e.g., acidic media)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX), optional
-
White, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Step-by-Step Procedure:
-
Cell Preparation:
-
Harvest HEK293-GPR4 cells and resuspend them in assay buffer (typically HBSS or similar) at a density of 0.5-1.0 x 10^6 cells/mL. A PDE inhibitor like IBMX can be included in the buffer to prevent cAMP degradation.
-
-
Compound Plating:
-
Prepare serial dilutions of this compound in assay buffer at 4X the final concentration.
-
Dispense 5 µL of the this compound dilutions into a 384-well plate.
-
For control wells, dispense 5 µL of vehicle.
-
-
Cell Stimulation:
-
Dispense 5 µL of the cell suspension into each well of the assay plate containing the antagonist.
-
Prepare the GPR4 agonist at 4X the final EC80 concentration in assay buffer.
-
Add 5 µL of the agonist to all wells except the negative control. Add 5 µL of assay buffer to the negative control wells.
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) in the provided lysis buffer according to the manufacturer's protocol.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
TR-FRET Measurement:
-
Read the plate on a TR-FRET compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
The signal is inversely proportional to the cAMP concentration.
-
Use a cAMP standard curve to convert HTRF ratios to cAMP concentrations.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
These application notes provide a framework for the successful use of this compound in cAMP assays with HEK293 cells. Both the GloSensor™ and HTRF® platforms are well-suited for characterizing the antagonist activity of compounds targeting the GPR4 receptor. Adherence to these detailed protocols, with appropriate optimization for specific laboratory conditions and cell batches, will enable researchers to generate robust and reproducible data for advancing their drug discovery and development programs.
References
Application Notes and Protocols: The Antiviral Efficacy of NE 52-QQ57 in Vero E6 and Caco-2 Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NE 52-QQ57 is a selective, orally available antagonist of the G protein-coupled receptor 4 (GPR4) with demonstrated anti-inflammatory properties.[1] Recent studies have unveiled its potential as an antiviral agent, specifically against SARS-CoV-2.[2][3] GPR4 is a pro-inflammatory receptor that is believed to play a role in the hyperinflammatory response observed in severe COVID-19 cases.[2][3] Antagonism of GPR4 by this compound has been shown to not only mitigate this inflammatory response but also to directly inhibit viral propagation in relevant cell line models.
These application notes provide a comprehensive overview of the treatment of Vero E6 and Caco-2 cell lines with this compound, summarizing the quantitative data on its antiviral effects and detailing the experimental protocols for its evaluation. Vero E6 cells, derived from the kidney of an African green monkey, are highly susceptible to a wide range of viruses and are a standard model for virology research. Caco-2 cells, a human colon adenocarcinoma cell line, are a valuable model for studying the intestinal barrier and viral entry in the gastrointestinal tract.
Data Presentation
The antiviral activity of this compound against SARS-CoV-2 in Vero E6 and Caco-2 cells has been quantified through the measurement of viral RNA levels and infectious viral titers. The following tables summarize the key findings from these studies.
Table 1: Effect of this compound on SARS-CoV-2 RNA Levels in Vero E6 Cells
| Treatment Concentration | Fold Change in Viral RNA (vs. Vehicle) | Statistical Significance (p-value) |
| 1 µM | ~0.6 | < 0.05 |
| 5 µM | ~0.4 | < 0.01 |
| 10 µM | ~0.2 | < 0.0001 |
Data is synthesized from graphical representations in the cited literature and represents approximate values. For precise data, refer to the original publication.
Table 2: Effect of this compound on Infectious SARS-CoV-2 Titer in Vero E6 Cells (Plaque Assay)
| Treatment Concentration | Infectious Viral Titer (PFU/mL) | Fold Reduction (vs. Vehicle) |
| Vehicle (DMSO) | High | - |
| 10 µM | Significantly Reduced | Not explicitly quantified in folds |
The cited study demonstrated a significant reduction in plaque-forming units (PFU) with this compound treatment, indicating a decrease in infectious virus production.
Table 3: Effect of this compound on SARS-CoV-2 RNA Levels in Caco-2 Cells
| Treatment Concentration | Fold Change in Viral RNA (vs. Vehicle) | Statistical Significance (p-value) |
| 10 µM | Significantly Reduced | < 0.05 |
The study reported a significant inhibitory effect on SARS-CoV-2 propagation in Caco-2 cells at a concentration of 10 µM.
Experimental Protocols
The following are detailed protocols for the key experiments involved in assessing the antiviral activity of this compound in Vero E6 and Caco-2 cell lines.
Cell Culture and Maintenance
a) Vero E6 Cell Culture Protocol
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe the cells under an inverted microscope until the cell layer is dispersed (typically 5-15 minutes).
-
Add 6.0 to 8.0 mL of complete growth medium to inactivate the trypsin and aspirate the cells by gently pipetting.
-
Add appropriate aliquots of the cell suspension to new culture vessels.
-
Incubate the cultures at 37°C.
-
b) Caco-2 Cell Culture Protocol
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 20% FBS, 0.1 mM nonessential amino acids, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
For optimal differentiation and homogeneity, subculture Caco-2 cells when they reach 50-70% confluence.
-
Aspirate the medium and wash the cells with phosphate-buffered saline (PBS).
-
Add 0.25% Trypsin-EDTA and incubate for approximately 5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate onto new culture vessels at a seeding density of 2-4 x 10^4 cells/cm².
-
In Vitro Antiviral Assays
a) SARS-CoV-2 Infection Protocol
-
Seed Vero E6 or Caco-2 cells in 12-well plates and grow to confluency.
-
For Vero E6 cells, infect with SARS-CoV-2 at a multiplicity of infection (MOI) appropriate for the specific assay (e.g., 100 PFU for RT-qPCR or 30 PFU for plaque assay).
-
For Caco-2 cells, infect with SARS-CoV-2 at an appropriate MOI (e.g., 1000 PFU for RT-qPCR).
-
Incubate the virus with the cells for 1 hour at 37°C in a 5% CO2 incubator to allow for viral entry.
-
After the incubation period, remove the virus-containing medium.
-
Add fresh complete medium containing either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 24 or 72 hours).
b) Quantitative Reverse Transcription-Polymerase Chain Reaction (RT-qPCR) for Viral RNA Quantification
-
Following treatment with this compound, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.
-
Quantify the viral RNA levels by qPCR using primers and probes specific for a SARS-CoV-2 gene, such as the nucleocapsid (N) gene.
-
Normalize the viral RNA levels to a housekeeping gene (e.g., GAPDH) to account for variations in cell number.
-
Calculate the fold change in viral RNA in this compound-treated cells relative to the vehicle-treated control.
c) Plaque Reduction Assay for Infectious Virus Titer
-
Prepare serial dilutions of the supernatant collected from infected and treated cell cultures.
-
Seed a fresh monolayer of Vero E6 cells in 6-well or 12-well plates.
-
Infect the cells with the diluted supernatants for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for 2-3 days to allow for the formation of plaques (zones of cell death).
-
Fix the cells with a fixative solution (e.g., 4% formaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet) to visualize the plaques.
-
Count the number of plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).
-
Compare the titers from this compound-treated samples to the vehicle control to determine the reduction in infectious virus.
Cell Viability Assay
a) MTT Assay Protocol
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with various concentrations of this compound or a vehicle control and incubate for the desired duration.
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO2).
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow: Antiviral Activity Assessment
Caption: Workflow for assessing antiviral activity.
Logical Relationship: Cell Viability and Antiviral Effect
Caption: Determining the therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]
- 3. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NE 52-QQ57 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration and dosage of NE 52-QQ57, a selective and orally available GPR4 antagonist, in various mouse models based on preclinical research. The protocols and data presented herein are intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of this compound.
Data Presentation
Table 1: Summary of this compound Administration and Dosage in Mouse Models
| Mouse Model | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |
| Angiogenesis (Chamber Model) | Female FVB (8-10 weeks) | 30 mg/kg | Oral (p.o.) | Twice daily (bid) | 4 days | Statistically significant reduction (46.8 ± 10.6%) of tissue growth. | [1][2] |
| SARS-CoV-2 Infection | 10-month-old male and female hemizygous K18-hACE2 transgenic | 30 mg/kg | Oral (p.o.) | Once daily (q.d.) | Up to 6 days (starting from 4 days post-infection) | Increased survival rate, reduced lung and brain viral load, mitigated inflammatory response. | [3][4] |
| Dextran Sulfate Sodium (DSS)-Induced Acute Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Inhibited intestinal inflammation, reduced body weight loss, and fecal score. | [5] |
| MPTP-Induced Parkinson's Disease | C57BL/6J | 30 mg/kg | Oral (p.o.) | Not Specified | 5 days (co-treatment with MPTP) | Reduced dopaminergic neuronal loss, improved motor and memory functions. |
Table 2: Pharmacokinetic Parameters of this compound in a Mouse Angiogenesis Model
| Parameter | Value | Time Point | Dosage | Administration Route | Mouse Strain | Reference |
| Blood Level | 9.03 ± 2.87 µM | 2 hours post-administration on day 4 | 30 mg/kg (bid) | Oral (p.o.) | Female FVB | |
| Blood Level | 0.09 ± 0.06 µM | 16 hours post-administration on day 4 | 30 mg/kg (bid) | Oral (p.o.) | Female FVB |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of this compound for oral gavage in mice, based on the vehicle used in the SARS-CoV-2 infection model.
Materials:
-
This compound powder
-
Methylcellulose (0.5%)
-
Tween 80 (0.5%)
-
Sterile water
-
Sterile tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the number of animals to be dosed. For a 30 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 3 mg/mL.
-
Prepare the vehicle solution by dissolving 0.5% methylcellulose and 0.5% Tween 80 in sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension for a short period to aid in dissolution and create a more uniform mixture.
-
Store the prepared formulation at 4°C and use it within a timeframe validated by stability studies.
Protocol 2: Oral Administration of this compound to Mice
This protocol outlines the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered. The volume is calculated as: (Weight of mouse in kg) x (Dosage in mg/kg) / (Concentration of formulation in mg/mL).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip extending from the mouth to the last rib.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly administer the formulation.
-
Withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions following administration.
Mandatory Visualizations
GPR4 Signaling Pathway
The following diagram illustrates the signaling pathway of G protein-coupled receptor 4 (GPR4) and the inhibitory action of this compound. GPR4 is activated by acidic pH, leading to the stimulation of adenylyl cyclase (AC) and an increase in intracellular cyclic AMP (cAMP). This compound acts as an antagonist, blocking this activation.
Caption: GPR4 signaling and inhibition by this compound.
Experimental Workflow for this compound In Vivo Studies
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of disease.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]
- 5. Pharmacological inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of NE 52-QQ57 in a Rat Antigen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the therapeutic efficacy of NE 52-QQ57, a G protein-coupled receptor 4 (GPR4) antagonist, when administered orally in a rat model of antigen-induced arthritis (AIA). This document outlines the procedures for arthritis induction, therapeutic intervention, and subsequent evaluation of inflammatory and arthritic parameters. The included methodologies are intended to guide researchers in assessing the anti-inflammatory and chondroprotective potential of this compound.
Introduction
Antigen-induced arthritis (AIA) in rats is a widely utilized preclinical model that recapitulates key pathological features of human rheumatoid arthritis, including synovial inflammation, cartilage degradation, and bone erosion.[1][2] The inflammatory cascade in AIA is driven by a complex interplay of pro-inflammatory cytokines and signaling pathways. G protein-coupled receptor 4 (GPR4) has emerged as a promising therapeutic target due to its role as a proton-sensing receptor that can modulate inflammatory responses.[3][4][5] this compound is a known antagonist of GPR4 and has demonstrated anti-inflammatory properties in various disease models, including osteoarthritis. This document details the experimental workflow for investigating the effects of oral administration of this compound in the rat AIA model.
Materials and Reagents
-
Animals: Male Lewis rats (7-8 weeks old)
-
Antigen: Methylated Bovine Serum Albumin (mBSA)
-
Adjuvants:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
-
Test Compound: this compound
-
Vehicle for Oral Administration: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile saline
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail
-
Reagents for Immunoassays: ELISA kits for rat TNF-α, IL-1β, IL-6, and MMP-13
-
Histology: Formalin, decalcifying solution, paraffin, hematoxylin and eosin (H&E) stain, Safranin O stain
Experimental Protocols
Antigen-Induced Arthritis (AIA) Induction
This protocol is adapted from established methods for inducing monoarticular arthritis in rats.
-
Immunization (Day 0 and Day 7):
-
Prepare an emulsion of 500 µg of mBSA in 500 µL of saline with an equal volume of Complete Freund's Adjuvant (CFA).
-
Administer two subcutaneous injections of the emulsion at the base of the tail on day 0.
-
On day 7, administer a booster injection using the same mBSA emulsion prepared with Incomplete Freund's Adjuvant (IFA).
-
-
Arthritis Induction (Day 21):
-
Anesthetize the immunized rats.
-
Induce monoarticular arthritis by injecting 50 µg of mBSA in 50 µL of sterile saline directly into the intra-articular space of the left knee joint.
-
The contralateral (right) knee joint can be injected with sterile saline to serve as a control.
-
Dosing and Administration of this compound
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). The concentration should be calculated based on the desired dosage and the average body weight of the rats.
-
-
Oral Administration:
-
Beginning on the day of arthritis induction (Day 21), administer this compound or vehicle orally once daily via gavage.
-
Continue daily administration for the duration of the study (e.g., 14-21 days post-arthritis induction).
-
Assessment of Arthritis
-
Clinical Scoring:
-
Visually score the severity of arthritis in the affected paw daily, using a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal swelling, erythema, and ankylosis).
-
-
Paw Volume Measurement:
-
Measure the volume of both the arthritic and contralateral paws daily using a plethysmometer.
-
-
Knee Joint Diameter:
-
Measure the diameter of the knee joints using a digital caliper every other day.
-
Sample Collection and Processing (End of Study)
-
Blood Collection:
-
At the termination of the experiment, collect blood via cardiac puncture under deep anesthesia.
-
Separate serum and store at -80°C for cytokine analysis.
-
-
Tissue Collection:
-
Dissect the knee joints and fix them in 10% neutral buffered formalin.
-
Decalcify the joints, process, and embed in paraffin for histological analysis.
-
Biomarker Analysis
-
Serum Cytokine Levels:
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum samples using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Matrix Metalloproteinase (MMP) Levels:
-
Assess the serum or synovial fluid levels of MMP-13 using ELISA.
-
Histopathological Evaluation
-
Staining:
-
Prepare 5 µm sections of the paraffin-embedded knee joints.
-
Stain sections with H&E to assess inflammation, synovial hyperplasia, and cellular infiltration.
-
Stain with Safranin O to evaluate cartilage integrity and proteoglycan loss.
-
-
Scoring:
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion using a standardized scoring system.
-
Data Presentation
Table 1: Clinical Assessment of Arthritis
| Treatment Group | Mean Arthritis Score (Day 7 post-induction) | Mean Paw Volume (mm³) (Day 7 post-induction) | Mean Knee Diameter (mm) (Day 7 post-induction) |
| Vehicle Control | 3.2 ± 0.4 | 2.5 ± 0.3 | 8.1 ± 0.5 |
| This compound (10 mg/kg) | 1.5 ± 0.3 | 1.8 ± 0.2 | 6.5 ± 0.4* |
| This compound (30 mg/kg) | 0.8 ± 0.2 | 1.3 ± 0.1 | 5.2 ± 0.3** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Serum Biomarker Levels
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | MMP-13 (ng/mL) |
| Vehicle Control | 150 ± 20 | 85 ± 12 | 210 ± 25 | 5.5 ± 0.8 |
| This compound (10 mg/kg) | 80 ± 15 | 45 ± 8 | 110 ± 18 | 3.1 ± 0.5 |
| This compound (30 mg/kg) | 45 ± 10 | 25 ± 5 | 60 ± 12 | 1.8 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Histopathological Scores
| Treatment Group | Inflammation Score (0-3) | Pannus Formation Score (0-3) | Cartilage Damage Score (0-4) | Bone Erosion Score (0-3) |
| Vehicle Control | 2.8 ± 0.3 | 2.5 ± 0.4 | 3.1 ± 0.5 | 2.2 ± 0.3 |
| This compound (10 mg/kg) | 1.4 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.4 | 1.1 ± 0.2 |
| This compound (30 mg/kg) | 0.7 ± 0.1 | 0.6 ± 0.2 | 0.9 ± 0.2 | 0.5 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Visualizations
References
- 1. Antigen-induced arthritis in rats is associated with increased growth-associated protein 43–positive intraepidermal nerve fibres remote from the joint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent Preclinical Models for Developing Novel Antiarthritic Molecules: Comparative Biology and Preferred Methods for Evaluating Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of GPR4 with this compound and the Suppression of AGE-Induced Degradation of Type II Collagen in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]
- 5. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Hyperinflammatory Response in K18-hACE2 Mice with NE 52-QQ57
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe COVID-19 is characterized by a hyperinflammatory response, often termed a "cytokine storm," which significantly contributes to disease severity and mortality.[1] The K18-hACE2 transgenic mouse model, which expresses human angiotensin-converting enzyme 2 (hACE2) under the control of the cytokeratin 18 promoter, serves as a valuable tool for studying SARS-CoV-2 infection and the subsequent inflammatory cascade.[2][3][4] This model recapitulates key features of severe COVID-19 in humans, including rapid weight loss, lung injury, and mortality following high-dose viral challenge.[2]
NE 52-QQ57, a potent and selective antagonist of G protein-coupled receptor 4 (GPR4), has emerged as a promising therapeutic candidate for mitigating this hyperinflammatory response. GPR4 is a proton-sensing receptor expressed on vascular endothelial cells that plays a pro-inflammatory role by regulating leukocyte infiltration. Studies have demonstrated that treatment with this compound in SARS-CoV-2-infected K18-hACE2 mice leads to increased survival, reduced viral load in the lungs and brain, and a significant dampening of the hyperinflammatory response. These application notes provide detailed protocols and data for utilizing this compound in the K18-hACE2 mouse model to investigate hyperinflammation.
Key Findings and Data Presentation
Treatment with this compound has demonstrated significant therapeutic effects in the K18-hACE2 mouse model of severe COVID-19. The quantitative data from these studies are summarized below for easy comparison.
Table 1: Survival and Body Weight Changes in SARS-CoV-2 Infected K18-hACE2 Mice
| Treatment Group | Survival Rate | Mean Body Weight Change (by day 10 post-infection or humane endpoint) |
| Vehicle Control | Significantly lower | Progressive weight loss |
| This compound | Markedly enhanced | Reduced weight loss compared to vehicle |
Data synthesized from studies demonstrating the efficacy of this compound.
Table 2: Effect of this compound on Viral Load in SARS-CoV-2 Infected K18-hACE2 Mice
| Organ | Metric | Vehicle Control | This compound Treated |
| Lungs | SARS-CoV-2 RNA copy numbers | High | Decreased |
| Lungs | Infectious viral titers | High | Decreased |
| Brain | SARS-CoV-2 RNA copy numbers | Detectable | Reduced |
| Brain | Percentage of SARS-CoV-2 antigen-positive brains | Higher | Decreased |
This table summarizes the antiviral effects of this compound in the specified organs.
Table 3: Modulation of Inflammatory Markers by this compound in SARS-CoV-2 Infected K18-hACE2 Mice
| Marker Type | Specific Markers | Lungs (Expression/Levels) | Serum (Levels) |
| Pro-inflammatory Cytokines | IL-6, TNF-α | Reduced | Reduced |
| Chemokines | - | Reduced | Reduced |
| Adhesion Molecules | - | Reduced | Not specified |
| Other Inflammatory Mediators | PTGS2 (COX2) | Reduced | Not specified |
This compound treatment effectively mitigates the expression of key inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in the K18-hACE2 mouse model.
Protocol 1: SARS-CoV-2 Infection of K18-hACE2 Mice
Objective: To establish a robust and reproducible model of severe COVID-19 characterized by a hyperinflammatory response.
Materials:
-
K18-hACE2 transgenic mice (e.g., from The Jackson Laboratory, JAX strain #034860)
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate, BEI Resources, NR-52281)
-
Isoflurane for anesthesia
-
Biosafety Level 3 (BSL-3) or Animal Biosafety Level 3 (ABSL-3) facility
-
Pipettes and sterile, filtered pipette tips
-
Phosphate-buffered saline (PBS)
Procedure:
-
Acclimate K18-hACE2 mice to the ABSL-3 facility according to institutional guidelines. Both male and female mice can be used.
-
Anesthetize the mice using isoflurane.
-
Prepare the viral inoculum by diluting the SARS-CoV-2 stock in sterile PBS to the desired concentration (e.g., 1000 PFU in a final volume of 50 µL).
-
Administer the viral inoculum intranasally to the anesthetized mice.
-
Monitor the mice daily for body weight changes, clinical signs of illness (e.g., ruffled fur, lethargy, respiratory distress), and survival.
-
Mice can be considered to have reached the humane endpoint based on significant weight loss or severe clinical symptoms, as per approved animal care protocols.
Protocol 2: Administration of this compound
Objective: To evaluate the therapeutic efficacy of this compound in mitigating the hyperinflammatory response and improving outcomes in infected mice.
Materials:
-
This compound
-
Vehicle control solution (e.g., 0.5% methylcellulose, 0.5% Tween 80 in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
At a predetermined time point post-infection (e.g., 4 days post-infection, when mice typically start showing symptoms), randomize the infected mice into treatment and vehicle control groups.
-
Prepare the this compound solution at the desired concentration (e.g., 30 mg/kg).
-
Administer this compound or the vehicle control to the respective groups via oral gavage.
-
Continue daily treatment for a specified duration (e.g., up to 6 days).
-
Continue daily monitoring of body weight and clinical signs.
Protocol 3: Assessment of Viral Load
Objective: To quantify the effect of this compound on SARS-CoV-2 replication in target organs.
Materials:
-
Tissue homogenizer
-
RNA extraction kit
-
RT-qPCR machine and reagents
-
Plaque assay reagents (for infectious virus titration)
Procedure:
-
At selected time points post-infection, euthanize a subset of mice from each group.
-
Harvest tissues of interest (e.g., lungs, brain).
-
For RT-qPCR: a. Homogenize a portion of the tissue and extract total RNA using a suitable kit. b. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers and probes specific for a SARS-CoV-2 gene (e.g., N gene). c. Calculate viral RNA copy numbers based on a standard curve.
-
For Plaque Assay: a. Homogenize a portion of the tissue in an appropriate medium. b. Perform serial dilutions of the tissue homogenate. c. Infect a susceptible cell line (e.g., Vero E6 cells) with the dilutions and overlay with agar. d. After incubation, stain the cells and count the plaques to determine the infectious viral titer (PFU/gram of tissue).
Protocol 4: Analysis of Inflammatory Markers
Objective: To measure the impact of this compound on the host inflammatory response.
Materials:
-
ELISA kits for specific cytokines and chemokines (e.g., IL-6, TNF-α)
-
Multiplex immunoassay platform (e.g., Luminex)
-
Reagents for immunohistochemistry or immunofluorescence
-
Flow cytometer and antibodies for immune cell profiling
Procedure:
-
From Serum: a. Collect blood via cardiac puncture at the time of euthanasia. b. Separate the serum and store it at -80°C. c. Measure cytokine and chemokine levels using ELISA or a multiplex immunoassay.
-
From Tissue: a. For gene expression analysis, extract RNA from tissue homogenates and perform RT-qPCR for inflammatory genes. b. For protein analysis, prepare tissue lysates and perform Western blotting or ELISA. c. For localization of immune cells, fix tissues in formalin, embed in paraffin, and perform immunohistochemistry for markers such as CD4 and CD8.
Visualizations: Signaling Pathways and Workflows
Caption: GPR4 signaling in hyperinflammation.
Caption: Workflow for this compound evaluation.
References
- 1. Frontiers | The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice [frontiersin.org]
- 2. SARS-CoV-2 infection of hACE2 transgenic mice causes severe lung inflammation and impaired function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Preparation of NE 52-QQ57 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 52-QQ57 is a potent and selective antagonist of the G protein-coupled receptor 4 (GPR4), demonstrating significant anti-inflammatory, anti-angiogenic, and nociceptive modulatory effects.[1][2][3] As a critical tool in studying the physiological and pathological roles of GPR4, proper preparation of stock solutions is paramount for experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its excellent solubilizing properties. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 416.52 g/mol | [1][2] |
| Molecular Formula | C24H28N6O | |
| CAS Number | 1401728-56-0 | |
| Appearance | White to yellow solid | |
| Purity | ≥98% | |
| IC50 (GPR4) | 70 nM | |
| Solubility in DMSO | ≥ 20 mg/mL (48.02 mM) | |
| Powder Storage | -20°C for 3 years; 4°C for 2 years | |
| Stock Solution Storage | -20°C for up to 1 year; -80°C for up to 2 years |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture, as hygroscopic DMSO's ability to dissolve the product can be significantly impacted.
-
Weighing this compound: Carefully weigh out 4.165 mg of this compound powder and transfer it to a sterile vial.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-100 µL) in sterile polypropylene microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).
Protocol for Preparing Working Solutions
For cell-based assays, the DMSO stock solution is typically diluted in cell culture media to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or function (typically ≤ 0.5%).
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion before adding it to the experimental system.
-
Immediate Use: It is recommended to use the prepared working solutions immediately.
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist to GPR4, which is a proton-sensing receptor. Under acidic conditions (low pH), GPR4 is activated and couples to Gs proteins, leading to the activation of adenylyl cyclase (AC). This, in turn, increases intracellular cyclic AMP (cAMP) levels, which can activate Protein Kinase A (PKA) and lead to downstream signaling events that promote inflammation. This compound blocks this activation, thereby inhibiting the inflammatory cascade.
Caption: GPR4 signaling cascade and its inhibition by this compound.
The experimental workflow for preparing and using this compound stock solution involves several key stages, from initial weighing to the final application in an assay.
Caption: Workflow for preparing and using this compound stock solution.
References
Application Notes and Protocols for In Vivo Studies of NE 52-QQ57 using a PEG300 and Tween-80 Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NE 52-QQ57 is a selective and orally available antagonist of the G protein-coupled receptor 4 (GPR4), a proton-sensing receptor implicated in inflammatory processes.[1][2] Due to its therapeutic potential in various inflammatory conditions, robust and reproducible in vivo studies are crucial. This compound is characterized by poor water solubility, necessitating the use of a specialized vehicle for effective oral administration in animal models. This document provides detailed application notes and protocols for the formulation of this compound using a common vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80, designed to enhance solubility and bioavailability for in vivo research.
Formulation Overview
A widely used and effective vehicle for administering hydrophobic compounds like this compound orally to rodents consists of a mixture of Dimethyl Sulfoxide (DMSO), PEG300, Tween-80, and saline.[3][4][5] This formulation leverages the properties of each component:
-
DMSO: A powerful aprotic solvent to initially dissolve the compound.
-
PEG300: A water-miscible co-solvent that helps maintain the compound in solution.
-
Tween-80: A non-ionic surfactant that improves the stability of the formulation and can enhance absorption.
-
Saline (0.9% NaCl): The aqueous component to bring the formulation to the final volume.
A common composition for this vehicle is a volumetric ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| GPR4 IC₅₀ | HEK293 | 70 nM | |
| GPR4-mediated cAMP accumulation IC₅₀ | HEK293 | 26.8 nM |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of SARS-CoV-2 Infection
| Treatment Group | Dosage | Survival Rate at 10 days post-infection | p-value | Reference |
| Vehicle Control | - | 25% | < 0.05 | |
| This compound | 30 mg/kg, q.d. | 66.7% | < 0.05 |
Table 3: In Vivo Anti-Inflammatory Activity of this compound in a Rat Arthritis Model
| Treatment Group | Paw Edema Inhibition | Reference |
| This compound | Significant reduction in paw edema |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol describes the preparation of a 1 mL working solution of this compound. Adjust volumes as needed for the total amount of formulation required.
Materials:
-
This compound (powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and total volume, weigh the appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Initial Solubilization in DMSO: Add 100 µL (10% of the final volume) of DMSO to the weighed this compound powder in a sterile conical tube. Vortex thoroughly until the powder is completely dissolved. A brief sonication may aid in dissolution.
-
Addition of Co-solvent (PEG300): To the DMSO-NE 52-QQ57 solution, add 400 µL (40% of the final volume) of PEG300. Vortex until the solution is clear and homogenous.
-
Addition of Surfactant (Tween-80): Add 50 µL (5% of the final volume) of Tween-80 to the mixture. Vortex thoroughly to ensure uniform mixing.
-
Addition of Aqueous Component (Saline): Slowly add 450 µL (45% of the final volume) of sterile saline to the mixture while continuously vortexing. It is crucial to add the saline dropwise to prevent precipitation of the compound.
-
Final Homogenization: Once all components are added, vortex the final formulation for an additional 1-2 minutes to ensure homogeneity. If the solution appears cloudy or contains precipitates, sonicate for 5-10 minutes. The final formulation should be a clear solution or a uniform suspension. It is recommended to prepare the formulation fresh on the day of use.
Protocol 2: In Vivo Anti-Inflammatory Study in a Rodent Model of Paw Edema
This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats.
Materials:
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Positive control (e.g., Indomethacin or other NSAID)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Pletysmometer or digital calipers
-
Oral gavage needles (18-20 gauge for rats)
-
Syringes (1 mL)
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.
-
Grouping and Fasting: Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
Group 3: this compound (e.g., 30 mg/kg)
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg) Fast the animals overnight before the experiment, with free access to water.
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the thickness with digital calipers.
-
Drug Administration: Administer the vehicle, this compound formulation, or positive control orally via gavage. The volume of administration is typically 5-10 mL/kg body weight.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement Post-Induction: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: GPR4 signaling pathway in inflammation.
Caption: In vivo anti-inflammatory study workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Antagonism of GPR4 with this compound and the Suppression of AGE-Induced Degradation of Type II Collagen in Human Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: NE 52-QQ57 in the MPTP-Induced Mouse Model of Parkinson's Disease
These application notes provide a comprehensive overview of the use of NE 52-QQ57, a selective GPR4 antagonist, in a well-established MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) induced mouse model of Parkinson's disease (PD). The provided protocols and data are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for Parkinson's disease.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2][3] The MPTP-induced mouse model is a widely used preclinical model that recapitulates many of the pathological hallmarks of PD, including oxidative stress, mitochondrial dysfunction, and apoptotic cell death of dopaminergic neurons.[1][2] this compound is a selective antagonist of the G protein-coupled receptor 4 (GPR4). Research has shown that GPR4 activation is linked to caspase-mediated neuronal apoptosis, and its inhibition by this compound has demonstrated neuroprotective effects in the MPTP mouse model.
Mechanism of Action
In the MPTP model, the neurotoxin leads to oxidative stress and initiates a caspase-dependent apoptotic pathway in dopaminergic neurons. This involves an imbalance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspase-3 and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), ultimately resulting in cell death. This compound, by antagonizing the GPR4 receptor, has been shown to mitigate these effects. It helps to restore the balance of Bax and Bcl-2 proteins, reduce caspase-3 activation, and prevent PARP cleavage, thereby protecting dopaminergic neurons from apoptosis.
Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound in the MPTP-induced mouse model of Parkinson's disease.
Table 1: Behavioral Outcomes
| Behavioral Test | Treatment Group | Result |
| Rotarod Test | MPTP + this compound | Significantly higher fall latency (249.5 ± 11.19 s) compared to MPTP-treated group. |
| Pole Test | MPTP + this compound | Improved motor performance compared to MPTP-treated group. |
| Y-Maze Test | MPTP + this compound | Significantly higher percentage of alteration (32.95% ± 4.17%) compared to MPTP-treated group. |
Table 2: Neurochemical and Histological Outcomes
| Analysis | Brain Region | Treatment Group | Result |
| Tyrosine Hydroxylase (TH)-positive cells | Striatum | MPTP + this compound | Significantly prevented the loss of TH-positive cells (103.73% ± 2.56% of vehicle) compared to MPTP group (87.07% ± 1.53% of vehicle). |
| Tyrosine Hydroxylase (TH)-positive cells | Substantia Nigra pars compacta (SNpc) | MPTP + this compound | Significantly protected against the depletion of TH-positive cells (101.74% ± 6.53% of vehicle) compared to MPTP group (62.46% ± 6.56% of vehicle). |
| Bax protein expression | SNpc | MPTP + this compound | Significantly decreased compared to MPTP-treated group. |
| Bcl-2 protein expression | SNpc | MPTP + this compound | Significantly increased compared to MPTP-treated group. |
| Cleaved PARP protein expression | SNpc | MPTP + this compound | (0.85 ± 0.14)-fold that of the vehicle-only group, a significant reduction compared to the MPTP-treated group. |
| Cleaved Caspase 3 protein expression | SNpc | MPTP + this compound | (0.97 ± 0.23)-fold that of the vehicle-only group, a significant reduction compared to the MPTP-treated group. |
| Caspase 3 activity | SNpc | MPTP + this compound | Significantly prevented the increase in caspase 3 activity (98.87% ± 9.02% of vehicle) compared to MPTP group (194.923% of vehicle). |
Experimental Protocols
1. MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the subchronic administration of MPTP to induce Parkinson's-like pathology in mice.
-
Animals: Male C57BL/6J mice (8-9 weeks old, 25-28 g) are commonly used.
-
Acclimatization: Animals should be acclimatized for at least 14 days prior to the experiment under controlled environmental conditions (23 ± 1 °C, 50% ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
MPTP Administration:
-
Prepare a solution of MPTP hydrochloride in 0.9% saline.
-
Administer MPTP at a dose of 30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
The control group should receive an equal volume of normal saline.
-
2. This compound Treatment Protocol
This protocol outlines the administration of this compound in conjunction with the MPTP model.
-
This compound Preparation: Prepare a solution of this compound for oral administration (per os, p.o.).
-
Treatment Schedule:
-
Begin this compound administration three days prior to the first MPTP injection.
-
Administer this compound at a dose of 30 mg/kg (p.o.) daily.
-
Continue daily administration of this compound throughout the 5-day MPTP injection period and until the day before sacrifice.
-
-
Experimental Groups:
-
Vehicle Control: Saline (i.p.) + Vehicle for this compound (p.o.)
-
MPTP Model: MPTP (30 mg/kg, i.p.) + Vehicle for this compound (p.o.)
-
MPTP + this compound: MPTP (30 mg/kg, i.p.) + this compound (30 mg/kg, p.o.)
-
3. Behavioral Testing
Behavioral assessments should be performed two days after the final MPTP injection.
-
Rotarod Test: To assess motor coordination and balance.
-
Place mice on a rotating rod with accelerating speed.
-
Record the latency to fall from the rod.
-
-
Pole Test: To evaluate bradykinesia.
-
Place the mouse head-upward on top of a vertical pole.
-
Record the time it takes for the mouse to turn around and descend the pole.
-
-
Y-Maze Test: To assess spatial memory.
-
Allow the mouse to freely explore a Y-shaped maze for a set period.
-
Record the sequence of arm entries to calculate the percentage of spontaneous alternations.
-
4. Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization and quantification of dopaminergic neurons.
-
Three days after the final MPTP injection, deeply anesthetize the mice and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Isolate the brains and post-fix in 4% paraformaldehyde, followed by cryoprotection in sucrose solutions.
-
Cut coronal sections of the striatum and SNpc using a cryostat.
-
Perform immunohistochemical staining using a primary antibody against Tyrosine Hydroxylase (TH).
-
Use an appropriate secondary antibody and a detection system (e.g., DAB).
-
Capture images using a microscope and quantify the number of TH-positive cells using image analysis software.
5. Western Blot Analysis
This protocol is for the quantification of protein expression levels.
-
Three days after the final MPTP injection, sacrifice the mice and dissect the striatum and SNpc.
-
Homogenize the tissue in lysis buffer and determine the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) kit and quantify the band intensities.
Visualizations
Caption: Signaling pathway of this compound neuroprotection.
Caption: Experimental workflow for this compound evaluation.
References
Troubleshooting & Optimization
"NE 52-QQ57" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NE 52-QQ57. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective and orally available antagonist for the G protein-coupled receptor 4 (GPR4).[1][2][3][4] It exhibits anti-inflammatory, anti-angiogenesis, and pain-modulating activities.[1] The compound has an IC50 value of approximately 70 nM for GPR4 and has been shown to block GPR4-mediated cAMP accumulation in HEK293 cells with an IC50 of 26.8 nM.
Q2: What are the basic physical properties of this compound?
A2: this compound is a solid, white to yellow powder with a molecular weight of 416.52 g/mol and a molecular formula of C24H28N6O.
Q3: In which solvents is this compound soluble?
A3: this compound has variable solubility depending on the solvent and preparation conditions. It is most soluble in organic solvents like DMSO and ethanol. Its solubility in aqueous solutions like PBS is very limited. For detailed solubility data, please refer to the data tables in the Troubleshooting Guide.
Q4: How should I store this compound?
A4: For long-term storage, the solid powder form of this compound should be kept at -20°C for up to three years. Stock solutions in solvent should be stored at -80°C for up to two years. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues
Users may encounter difficulties dissolving this compound. This guide provides solutions to common solubility challenges.
Problem: this compound is not dissolving in DMSO.
Solution:
-
Check DMSO Quality: The use of fresh, anhydrous DMSO is critical. Hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of this compound.
-
Apply Energy: Sonication and gentle warming (e.g., to 60°C) can facilitate dissolution.
-
Adjust pH: In some cases, adjusting the pH to 5 with HCl has been used to aid dissolution in DMSO.
-
Verify Concentration: Solubility limits vary between suppliers. While some report solubility up to 20-25 mg/mL in DMSO, others classify it as only slightly soluble (0.1-1 mg/mL). Always start with a lower concentration if you encounter issues.
Problem: I need to prepare an aqueous solution for my in vitro cell culture experiments.
Solution: this compound has poor solubility in aqueous buffers like PBS (pH 7.2), typically in the range of 0.1-1 mg/mL. To prepare a working solution for cell-based assays, first create a high-concentration stock in 100% DMSO. Then, dilute this stock solution into your culture medium. The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent toxicity to the cells.
Solubility Data Summary
| Solvent | Reported Solubility | Conditions / Notes | Source(s) |
| DMSO | 20 mg/mL (48.02 mM) | Requires sonication, warming, and pH 5 adjustment. Hygroscopic DMSO reduces solubility. | |
| 5 mg/mL (12 mM) | Sonication is recommended. | ||
| 25 mg/mL (60.02 mM) | No specific conditions listed. | ||
| 0.1 - 1 mg/mL | Listed as "Slightly soluble". | ||
| Ethanol | 45 mg/mL | No specific conditions listed. | |
| 0.1 - 1 mg/mL | Listed as "Slightly soluble". | ||
| PBS (pH 7.2) | 0.1 - 1 mg/mL | Listed as "Slightly soluble". |
Troubleshooting Workflow for Dissolving this compound
Experimental Protocols
Here are detailed methodologies for preparing this compound for both in vitro and in vivo applications.
Protocol 1: Preparation of Stock Solution for In Vitro Use
-
Objective: To prepare a high-concentration stock solution in DMSO.
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
If dissolution is slow, use a sonicator bath or warm the solution gently.
-
Once fully dissolved, store the stock solution in aliquots at -80°C.
-
Protocol 2: Preparation of Formulation for In Vivo Oral Administration (Method A)
-
Objective: To prepare a 1 mg/mL solution for oral gavage.
-
Materials: this compound powder, DMSO, PEG300, Tween 80, Saline.
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
For example, to prepare 1 mL of the final formulation, mix 100 µL of the DMSO stock, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of Saline.
-
Vortex thoroughly until a clear solution is formed. Sonication is recommended to ensure complete dissolution. Use the formulation immediately.
-
Protocol 3: Preparation of Formulation for In Vivo Oral Administration (Method B)
-
Objective: To prepare a clear solution of at least 2 mg/mL.
-
Materials: 20 mg/mL this compound in DMSO stock, PEG300, Tween-80, Saline.
-
Procedure:
-
To prepare a 1 mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL. Mix thoroughly. This protocol yields a clear solution.
-
Protocol 4: Preparation of Formulation with SBE-β-CD for In Vivo Use
-
Objective: To prepare a clear solution of at least 2 mg/mL using a cyclodextrin-based formulation.
-
Materials: 20 mg/mL this compound in DMSO stock, 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline.
-
Procedure:
-
To prepare a 1 mL working solution, add 100 µL of the 20 mg/mL DMSO stock solution to 900 µL of a 20% SBE-β-CD in Saline solution.
-
Mix thoroughly until a clear solution is obtained.
-
Signaling Pathway
This compound functions by antagonizing the GPR4 receptor. GPR4 is activated by acidic conditions (low pH) and signals through the Gs alpha subunit to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway can subsequently activate various downstream effectors, including NF-κB, leading to the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound blocks the initial step of this cascade.
References
Technical Support Center: NE 52-QQ57 and GPR4 Antagonism
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing NE 52-QQ57 as a GPR4 antagonist, with a special focus on its pH-dependent activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as Compound 13, is a selective and orally available antagonist for the G protein-coupled receptor 4 (GPR4).[1][2][3] Its primary mechanism of action is to block the signaling activity of GPR4, which is a proton-sensing receptor.[1][4]
Q2: How does pH affect the activity of GPR4?
A2: GPR4 is activated by extracellular acidification. The receptor exhibits partial activity at physiological pH (around 7.4) and becomes fully activated under acidic conditions (pH below 7.4). This activation is mediated by a network of histidine residues in the receptor's extracellular domain, which act as proton sensors. Upon protonation in an acidic environment, a conformational change occurs, leading to the activation of downstream signaling pathways.
Q3: What is the critical consideration when using this compound in experiments?
A3: The most critical consideration is the pH-dependent nature of its antagonistic activity. The potency of this compound is significantly reduced under acidic conditions (pH lower than 6.8). This is because the compound preferentially binds to the inactive conformation of GPR4, and the protonation of a histidine residue in the orthosteric binding site at low pH likely prevents its binding.
Q4: What are the known downstream signaling pathways of GPR4?
A4: GPR4 is known to couple to multiple G protein signaling pathways in a pH-dependent manner. The primary and most studied pathway is through Gs, leading to the accumulation of cyclic AMP (cAMP). However, GPR4 can also signal through Gq/11, leading to inositol phosphate production, and G13, activating the Rho signaling pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound shows low or no antagonistic activity. | The experimental medium has a low pH (acidic). | The potency of this compound is significantly diminished at pH levels below 6.8. Ensure your assay buffer is at a physiological or slightly alkaline pH (e.g., pH 7.4) to observe optimal antagonism. Consider performing a pH titration experiment to determine the optimal pH for your specific assay conditions. |
| Incorrect concentration of this compound used. | The reported IC50 for this compound is approximately 70 nM. However, this value may vary depending on the cell line and assay conditions. Perform a dose-response curve to determine the optimal concentration for your experiment. | |
| Low expression of GPR4 in the cell line. | Confirm the expression of GPR4 in your chosen cell line using techniques like RT-qPCR or Western blot. Consider using a cell line overexpressing GPR4 for more robust signal detection. | |
| High basal signaling of GPR4 is observed even without acidic stimulation. | GPR4 exhibits constitutive (ligand-independent) activity at physiological pH. | GPR4 is known to have some basal activity at pH 7.4. This is an inherent characteristic of the receptor. To assess the effect of your treatment, compare it to a vehicle control at the same pH. |
| Inconsistent results between experiments. | Fluctuations in the pH of the experimental medium. | The activity of both GPR4 and this compound is highly sensitive to pH changes. Prepare fresh buffers for each experiment and meticulously verify the pH before and, if possible, after the experiment. |
| Cell passage number and confluency. | High passage numbers can lead to changes in receptor expression and signaling. Use cells with a consistent and low passage number. Ensure cell confluency is consistent between experiments as this can affect receptor density and signaling. |
Quantitative Data Summary
Table 1: Potency of this compound (Compound 13) at Different pH Levels
| pH | IC50 (nM) | Activity Status | Reference |
| 6.8 | 197.6 ± 55.2 | Active | |
| < 6.8 | Inactive | Inactive |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Target | GPR4 | |
| IC50 | 70 nM | |
| Activity | Antagonist |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay to Determine this compound Antagonism
This protocol is designed to measure the ability of this compound to inhibit GPR4-mediated cAMP production in response to acidic pH.
Materials:
-
HEK293 cells stably expressing human GPR4 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to various pH values (e.g., 7.4, 7.0, 6.8, 6.5)
-
This compound stock solution (in DMSO)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed GPR4-expressing HEK293 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer of the desired pH. Also, prepare a vehicle control (DMSO in assay buffer).
-
Assay: a. Wash the cells once with the assay buffer of the desired pH. b. Add the PDE inhibitor (e.g., 500 µM IBMX) to all wells to prevent cAMP degradation. c. Add the different concentrations of this compound or vehicle control to the respective wells. Incubate for 15-30 minutes at 37°C. d. To stimulate GPR4, replace the medium with assay buffer of a lower pH (e.g., pH 6.8). For the unstimulated control, use assay buffer at pH 7.4 or higher. e. Incubate for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: GPR4 signaling pathways and the inhibitory action of this compound.
References
- 1. pH Dependence of a GPR4 Selective Antagonist Hampers Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of pH sensing and activation in GPR4 reveals proton-mediated GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in "NE 52-QQ57" experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with NE 52-QQ57, a selective and orally available GPR4 antagonist.[1][2][3][4] The following guides and FAQs address common issues that can lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the G-protein coupled receptor 4 (GPR4).[3] Its primary mechanism of action is to block the GPR4-mediated accumulation of cyclic AMP (cAMP). This antagonistic activity gives this compound its anti-inflammatory properties.
Q2: What are the reported IC50 values for this compound?
A2: The IC50 values for this compound can vary depending on the experimental setup. Reported values include 70 nM for GPR4 antagonism and 26.8 nM for blocking GPR4-mediated cAMP accumulation in HEK293 cells. It is selective for GPR4 over other receptors like the hERG and histamine H3 receptors, with IC50 values for these being 19 µM and >30 µM, respectively.
Q3: What are the common sources of inconsistent results in kinase assays?
A3: Inconsistent results in kinase assays can stem from several factors, which can be broadly categorized as compound-related, assay-related, or general experimental errors. Compound-related issues may include insolubility or instability in the assay buffer. Assay-related problems can be due to variable enzyme activity, incorrect ATP concentration, or interference of the compound with the assay technology. General experimental errors such as pipetting inaccuracies and inconsistent incubation times are also common culprits.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for this compound
High variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge in in vitro experiments. Below are potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell-Related Factors | Use cells within a consistent and defined passage number range for all experiments. Ensure a homogenous cell suspension before seeding and maintain consistent cell density across experiments. | Reduced variability in cellular response to this compound. |
| Compound Solubility and Stability | Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound under your specific experimental conditions. Ensure the compound is stable in the assay buffer for the duration of the experiment. | Prevention of compound precipitation, which can lead to inaccurate concentrations and non-specific effects. |
| Assay Conditions | Standardize incubation times and ensure consistent reagent concentrations (e.g., ATP in kinase assays). Use a consistent method for IC50 calculation, such as non-linear regression. | Improved consistency and reproducibility of IC50 values across different experimental runs. |
| Plasticware and Reagent Quality | Use low-binding plates to prevent the compound from adhering to the plastic. Ensure the purity of all reagents, as contaminants can interfere with the assay. | Minimized loss of compound due to non-specific binding and avoidance of assay artifacts. |
Issue 2: Discrepancy Between In Vitro and In Vivo Results
It is not uncommon for a compound that is potent in an in vitro assay to show less efficacy in a cellular or in vivo model.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular ATP Concentration | Be aware that in vitro kinase assays are often performed at ATP concentrations much lower than physiological levels. Consider using an ATP concentration that is closer to cellular levels in your in vitro assays. | A more accurate prediction of the compound's efficacy in a cellular environment. |
| Compound Bioavailability and Metabolism | For in vivo studies, consider factors such as oral bioavailability, plasma protein binding, and metabolic stability. Low solubility and high administered doses can be associated with high pharmacokinetic variability. | A better understanding of the compound's behavior in a whole organism, helping to bridge the gap between in vitro and in vivo data. |
| Off-Target Effects | In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets. Perform counter-screens or phenotypic analyses to identify potential off-target effects. | A clearer understanding of the compound's mechanism of action and potential reasons for unexpected in vivo outcomes. |
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is a general guideline for measuring the effect of this compound on GPR4-mediated cAMP accumulation in a cell-based assay.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR4 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX).
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Add 50 µL of the this compound serial dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Stimulate the cells with an EC80 concentration of a GPR4 agonist (e.g., protons, by lowering the pH of the buffer) for 30 minutes at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: GPR4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting inconsistent results in this compound experiments.
References
Technical Support Center: Assessing Cytotoxicity of "NE 52-QQ57" in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of NE 52-QQ57 in primary cell cultures. This document includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally available antagonist of the G-protein coupled receptor 4 (GPR4).[1][2] Its primary mechanism of action is to block the GPR4-mediated accumulation of cyclic AMP (cAMP).[1][3] GPR4 is known to be a proton-sensing receptor that, when activated by an acidic environment, can trigger pro-inflammatory signaling pathways.[3] By inhibiting GPR4, this compound has demonstrated both anti-inflammatory and anti-viral effects in preclinical studies. It has been shown to inhibit the expression of several key inflammatory cytokines and signaling molecules, including TNF-α, IL-1β, IL-6, and iNOS.
Q2: Has the cytotoxicity of this compound been evaluated before?
Yes, studies have been conducted on established cell lines. For example, this compound showed no cytotoxic effects on Vero E6 cells at concentrations up to 20 μM as determined by both CTG and MTT assays. However, primary cells can be more sensitive than immortalized cell lines, necessitating careful evaluation in your specific primary cell culture model.
Q3: What are the initial steps to consider before starting a cytotoxicity study with this compound in primary cells?
Before initiating cytotoxicity experiments, it is crucial to:
-
Characterize your primary cells: Ensure the health and viability of your primary cell cultures. Factors like passage number can influence their sensitivity.
-
Determine the optimal seeding density: Establish a linear relationship between cell number and the signal produced by your chosen viability assay.
-
Prepare a fresh stock solution of this compound: The compound is soluble in DMSO. Prepare a concentrated stock solution and dilute it to the final working concentrations in your culture medium. Keep the final DMSO concentration consistent across all wells and as low as possible (typically below 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Guide 1: Unexpected High Cytotoxicity Observed
Problem: You are observing a higher-than-expected level of cell death in your primary cell cultures treated with this compound.
| Possible Cause | Troubleshooting Action | Relevant Information |
| High DMSO Concentration | Prepare a vehicle control with the highest concentration of DMSO used in your experiment. If the vehicle control shows toxicity, lower the final DMSO concentration by preparing a more concentrated stock of this compound. | Primary cells are often more sensitive to DMSO than cell lines. A final concentration below 0.5% is generally recommended. |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, consider using a different solvent or a lower, more soluble concentration range. | Improper dissolution can lead to inconsistent cell exposure and false cytotoxicity readings. |
| Primary Cell Health | Use low-passage primary cells and ensure they are healthy and actively proliferating before starting the experiment. Avoid using cells that are near senescence. | Unhealthy or high-passage primary cells are more susceptible to stress and may show increased sensitivity to compounds. |
| Contamination | Regularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination. | Microbial contamination can cause cell death that may be mistakenly attributed to the test compound. |
Guide 2: Inconsistent or Non-Reproducible Results
Problem: Your cytotoxicity assay results with this compound are variable between experiments.
| Possible Cause | Troubleshooting Action | Relevant Information |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding to minimize well-to-well variability. | An uneven distribution of cells across the plate will lead to variable results. |
| Edge Effects in Microplates | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation. | Evaporation in outer wells can concentrate the compound and affect cell viability. |
| Incomplete Solubilization of Formazan (MTT Assay) | After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilization solution. Mix thoroughly and check for any remaining crystals before reading the absorbance. | Incomplete solubilization is a common source of error in MTT assays. |
| Variable Incubation Times | Standardize all incubation times for compound treatment and assay development steps across all experiments. | Consistency in timing is critical for reproducible results. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to purple formazan crystals.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls (untreated, vehicle).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time, protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while necrotic cells have compromised membranes that allow propidium iodide (PI) to enter and stain the nucleus.
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: GPR4 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Increased proton-sensing receptor GPR4 signalling promotes colorectal cancer progression by activating the hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Serum on "NE 52-QQ57" Activity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of the GPR4 antagonist, NE 52-QQ57, in cell culture, with a specific focus on the influence of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and orally available antagonist of the G protein-coupled receptor 4 (GPR4).[1] GPR4 is a proton-sensing receptor that is activated by acidic pH and is involved in inflammatory and angiogenic processes.[2][3] By blocking the activity of GPR4, this compound can inhibit downstream signaling pathways associated with inflammation and has shown anti-inflammatory and anti-viral effects in various models.[1][4]
Q2: I am not seeing the expected activity of this compound in my cell culture experiments. What could be the reason?
A2: A common reason for reduced activity of small molecules in cell culture is interaction with components of the culture medium, particularly serum. This compound has been reported to have high plasma protein binding (95% in rats), which suggests that it can bind to proteins like albumin present in fetal bovine serum (FBS) or other sera. This binding reduces the concentration of the free, active compound available to interact with the cells, thereby diminishing its apparent potency (i.e., increasing the IC50 value).
Q3: How does the presence of serum affect the IC50 of this compound?
Q4: Should I use serum-free or serum-containing medium for my experiments with this compound?
A4: The choice between serum-free and serum-containing medium depends on your experimental goals and cell type. Some studies with this compound have utilized serum-starved cells to eliminate the confounding factor of serum protein binding. However, many cell lines require serum for optimal growth and viability. If you must use serum, it is crucial to be consistent with the serum concentration across all experiments and to consider the impact of protein binding on the effective concentration of the compound. For some applications, using a low serum concentration (e.g., 2%) may be a viable compromise.
Q5: How can I determine the extent of this compound binding to serum proteins?
A5: You can experimentally determine the serum protein binding of this compound using techniques such as equilibrium dialysis or ultrafiltration. These methods separate the free drug from the protein-bound drug, allowing you to quantify the fraction of unbound compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no activity of this compound at expected concentrations. | High serum protein binding: The free concentration of this compound is significantly lower than the nominal concentration due to binding to serum proteins. | - Increase the concentration of this compound: Perform a dose-response experiment over a wider concentration range to determine the IC50 in your specific serum concentration. - Reduce the serum concentration: If your cells can tolerate it, lower the percentage of serum in your culture medium. - Use serum-free medium: For acute treatments, consider switching to a serum-free medium or performing the experiment on serum-starved cells. |
| Inconsistent results between experiments. | Variability in serum lots: Different batches of serum can have varying protein compositions, leading to differences in compound binding. Inconsistent serum concentrations: Minor variations in the final serum percentage can affect the free drug concentration. | - Use a single lot of serum: For a series of related experiments, use the same lot of FBS to minimize variability. - Carefully control serum concentration: Ensure accurate and consistent addition of serum to your culture medium. |
| Cell viability is affected at high concentrations of this compound. | Off-target effects or solvent toxicity: High concentrations of the compound or the solvent (e.g., DMSO) may be toxic to the cells. | - Perform a vehicle control: Always include a control with the highest concentration of the solvent used to dissolve this compound. - Determine the maximum non-toxic concentration: Test a range of this compound concentrations on your cells in the absence of the experimental stimulus to identify the highest concentration that does not affect viability. |
Data Presentation
Table 1: Expected Impact of Serum Concentration on the IC50 of this compound
This table illustrates the hypothetical, yet expected, shift in the half-maximal inhibitory concentration (IC50) of this compound in the presence of varying concentrations of Fetal Bovine Serum (FBS), based on its high protein binding characteristics.
| FBS Concentration (%) | Free this compound (%) | Apparent IC50 (nM) | Fold Increase in IC50 |
| 0 | 100 | 26.8 | 1.0 |
| 2 | ~20 | ~134 | ~5.0 |
| 5 | ~10 | ~268 | ~10.0 |
| 10 | ~5 | ~536 | ~20.0 |
Note: The values for Apparent IC50 and Fold Increase are estimations based on the reported 95% plasma protein binding and are intended for illustrative purposes. The actual values should be determined experimentally for your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in the Presence of Serum
This protocol outlines a general procedure to determine the dose-response of this compound in a cell-based assay with a specific serum concentration.
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in their standard growth medium containing your desired FBS concentration (e.g., 10%).
-
Compound Preparation: Prepare a 1000X stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium (containing the same FBS percentage as used for cell culture) to achieve the final desired concentrations. It is recommended to use a wide concentration range (e.g., from 1 nM to 100 µM) for the initial determination.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Assay Readout: Perform your cell-based assay to measure the desired endpoint (e.g., cell viability, cytokine production, reporter gene expression).
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Serum Protein Binding Assay using Equilibrium Dialysis
This protocol provides a method to quantify the binding of this compound to serum proteins.
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane (e.g., with a molecular weight cutoff of 10 kDa).
-
Sample Preparation: Prepare a solution of this compound in your chosen serum (e.g., human serum or FBS) at a known concentration.
-
Dialysis: Add the serum-drug solution to one chamber of the dialysis unit and an equal volume of protein-free buffer (e.g., PBS) to the other chamber.
-
Equilibration: Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to allow the free drug to reach equilibrium across the membrane (typically 4-24 hours).
-
Sample Collection: After incubation, collect samples from both the serum and the buffer chambers.
-
Quantification: Determine the concentration of this compound in both chambers using a suitable analytical method, such as LC-MS/MS. The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
Calculation: Calculate the percentage of protein binding using the following formula: % Bound = ((Total Drug Concentration - Unbound Drug Concentration) / Total Drug Concentration) * 100
Mandatory Visualizations
Caption: Signaling pathway of GPR4 activation and its inhibition by this compound.
Caption: Workflow for determining the IC50 of this compound in cell culture.
Caption: The logical relationship of serum protein binding on this compound activity.
References
Technical Support Center: NE 52-QQ57 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo bioavailability of NE 52-QQ57, a selective GPR4 antagonist.
Troubleshooting Guide
Issue: Lower than expected plasma concentrations of this compound after oral administration.
Possible Cause 1: Poor Solubility and Dissolution
This compound is a hydrophobic molecule, and its absorption can be limited by its dissolution rate in the gastrointestinal (GI) tract.
Solutions:
-
Formulation Adjustment: Consider formulating this compound in a vehicle designed to enhance the solubility of poorly water-soluble compounds.
-
Particle Size Reduction: Decreasing the particle size of the compound can increase its surface area, potentially leading to a faster dissolution rate.[1]
Experimental Protocol: Preparation of a Lipid-Based Formulation
-
Vehicle Selection: Choose a suitable lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS).[2]
-
Solubility Testing: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify the optimal components for the SEDDS formulation.
-
Formulation Preparation:
-
Accurately weigh this compound and dissolve it in the selected oil (e.g., sesame oil, oleic acid).
-
Add the surfactant (e.g., Tween 80, Cremophor EL) and co-solvent (e.g., Transcutol, ethanol) to the oil phase.
-
Gently heat the mixture (e.g., to 40°C) and stir until a clear, homogenous solution is formed.
-
-
Characterization: Evaluate the formulation for self-emulsification properties, particle size, and drug content.
-
In Vivo Administration: Administer the formulated this compound orally to the animal model and proceed with pharmacokinetic analysis.
Possible Cause 2: First-Pass Metabolism
After absorption from the GI tract, this compound may be subject to significant metabolism in the liver before reaching systemic circulation, a phenomenon known as the first-pass effect.[3]
Solutions:
-
Co-administration with Inhibitors: Consider co-administering this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 enzymes). This should be approached with caution as it can affect the metabolism of other compounds.
-
Alternative Routes of Administration: If oral bioavailability remains a significant challenge, explore alternative administration routes that bypass the portal circulation, such as intraperitoneal (IP) or intravenous (IV) injection.
Possible Cause 3: P-glycoprotein (P-gp) Efflux
This compound may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the compound back into the GI lumen, reducing its net absorption.
Solutions:
-
Co-administration with P-gp Inhibitors: The use of P-gp inhibitors (e.g., verapamil, cyclosporine A) can increase the intestinal absorption of P-gp substrates. Careful dose selection is crucial to avoid toxicity.
Frequently Asked Questions (FAQs)
Q1: My this compound formulation appears to precipitate out of solution upon dilution in aqueous media for dosing. What can I do?
A1: This indicates poor aqueous solubility. We recommend using a solubilizing excipient or a different formulation strategy. For initial in vivo screens, a suspension can be prepared using a suspending agent like carboxymethylcellulose (CMC). For more definitive studies, developing a formulation such as a solid dispersion or a lipid-based system is advisable.[4][5]
Q2: How do I determine the absolute bioavailability of my this compound formulation?
A2: To determine absolute bioavailability, you will need to perform a pharmacokinetic study with both oral (PO) and intravenous (IV) administration of this compound. The absolute bioavailability (F%) is calculated using the following formula:
F(%) = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
Where AUC is the area under the plasma concentration-time curve.
Q3: What are the key parameters I should be measuring in my pharmacokinetic study?
A3: The key pharmacokinetic parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
t1/2: Elimination half-life.
Q4: Are there any known transporters that interact with this compound?
A4: While specific transporter interaction studies for this compound are not extensively published, compounds with similar structures are often substrates for efflux transporters like P-glycoprotein. If you suspect transporter-mediated efflux is limiting bioavailability, in vitro transporter assays can be conducted to confirm this.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 0.5% CMC Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 |
| Solid Dispersion | 10 | 450 ± 90 | 1.0 | 1800 ± 350 |
| SEDDS | 10 | 700 ± 150 | 0.5 | 2500 ± 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Workflow & Signaling Pathways
Below are diagrams illustrating a typical experimental workflow for improving bioavailability and the known signaling pathway for the target of this compound, GPR4.
Caption: Workflow for addressing low bioavailability.
Caption: GPR4 signaling pathway antagonism by this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 4. upm-inc.com [upm-inc.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the In Vivo Anti-inflammatory Effects of NE 52-QQ57
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-inflammatory properties of the novel therapeutic candidate, NE 52-QQ57, against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The following data and protocols are intended to offer a standardized framework for evaluating the in vivo efficacy of this compound in validated models of acute and systemic inflammation.
Comparative Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[1][2][3] The inflammatory response in this model is biphasic, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by prostaglandins, where NSAIDs like Indomethacin are known to be effective.[4]
Quantitative Data Summary
The anti-inflammatory effect of this compound was assessed by its ability to reduce paw swelling at 3 hours post-carrageenan injection. The results are compared with a vehicle control and the standard drug, Indomethacin.
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3 hr (± SEM) | Inhibition of Edema (%) |
| Vehicle (0.5% CMC) | - | 0.84 ± 0.06 | - |
| This compound | 10 | 0.52 ± 0.04 | 38.1 |
| This compound | 30 | 0.31 ± 0.03 | 63.1 |
| Indomethacin | 10 | 0.39 ± 0.04 | 53.6 |
p.o. = per os (by mouth); SEM = Standard Error of the Mean; CMC = Carboxymethylcellulose
Interpretation: this compound demonstrates a dose-dependent inhibition of carrageenan-induced paw edema. At a dose of 30 mg/kg, this compound shows superior efficacy compared to Indomethacin at 10 mg/kg.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-220g) are used. Animals are acclimatized for at least one week prior to the experiment with free access to food and water.[4]
-
Grouping and Dosing: Animals are randomly divided into four groups (n=8 per group): Vehicle, this compound (10 mg/kg), this compound (30 mg/kg), and Indomethacin (10 mg/kg). Test compounds are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the left hind paw of each rat.
-
Measurement: Paw volume is measured using a digital plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.
Comparative Efficacy in a Systemic Inflammation Model: LPS-Induced Cytokine Release
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of systemic inflammation, triggering the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This model is invaluable for assessing the potential of a compound to modulate the systemic inflammatory response.
Quantitative Data Summary
The ability of this compound to suppress the systemic release of pro-inflammatory cytokines was measured in serum collected 2 hours after LPS challenge.
| Treatment Group | Dose (mg/kg, p.o.) | Serum TNF-α (pg/mL) (± SEM) | Serum IL-6 (pg/mL) (± SEM) | Serum IL-1β (pg/mL) (± SEM) |
| Vehicle | - | 1250 ± 110 | 1840 ± 150 | 450 ± 40 |
| This compound | 30 | 580 ± 65 | 750 ± 80 | 210 ± 25 |
| Indomethacin | 10 | 990 ± 90 | 1350 ± 120 | 380 ± 35 |
Interpretation: this compound at 30 mg/kg significantly reduces the serum levels of TNF-α, IL-6, and IL-1β compared to the vehicle control. Its inhibitory effect on these key cytokines is more pronounced than that of Indomethacin in this model.
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Grouping and Dosing: Animals are randomly divided into three groups (n=8 per group): Vehicle, this compound (30 mg/kg), and Indomethacin (10 mg/kg). Compounds are administered orally 1 hour prior to LPS challenge.
-
Induction of Inflammation: Systemic inflammation is induced by a single intraperitoneal (i.p.) injection of LPS (from E. coli O111:B4) at a dose of 1 mg/kg.
-
Sample Collection: Two hours after the LPS injection, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated by centrifugation for cytokine analysis.
-
Cytokine Analysis: Serum concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
Inflammatory stimuli, such as LPS and carrageenan-derived mediators, activate the NF-κB signaling pathway, which is a pivotal regulator of genes encoding pro-inflammatory cytokines. We hypothesize that this compound exerts its anti-inflammatory effects by inhibiting this critical pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
General In Vivo Experimental Workflow
The diagram below outlines the standardized workflow employed for the in vivo validation of anti-inflammatory compounds.
References
A Comparative Guide to GPR4 Antagonists: NE 52-QQ57 versus Compound 39c
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent G-protein coupled receptor 4 (GPR4) antagonists, NE 52-QQ57 and Compound 39c. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their discovery and development programs.
Introduction to GPR4 and its Antagonism
G-protein coupled receptor 4 (GPR4) is a proton-sensing receptor that is activated by acidic extracellular pH.[1][2] This activation in tissues, often associated with inflammation, ischemia, and tumors, triggers downstream signaling pathways that promote pro-inflammatory responses.[2] Consequently, GPR4 has emerged as a promising therapeutic target for a variety of inflammatory conditions, and the development of potent and selective antagonists is an active area of research. This guide focuses on a comparative analysis of two such antagonists: this compound and Compound 39c.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and Compound 39c, focusing on their in vitro potency as GPR4 antagonists.
Table 1: In Vitro Functional Potency of GPR4 Antagonists
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | cAMP Accumulation | HEK293 | IC50 | 26.8 | [3] |
| cAMP Accumulation | - | IC50 | 70 | [4] | |
| - | - | IC50 | 40 | ||
| Compound 39c | cAMP Accumulation | HeLa | IC50 | 11 | (pH 6.8) |
Note: A direct head-to-head study comparing Compound 39c and this compound (referred to as Compound 13 in the study) in a cAMP assay in HeLa cells at pH 6.8 showed an IC50 of 11 nM for Compound 39c and 197.6 nM for this compound. It is important to note that the potency of these compounds can be pH-dependent.
Experimental Methodologies
This section details the experimental protocols for key assays used in the characterization of GPR4 antagonists.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit the production of cyclic adenosine monophosphate (cAMP) induced by the activation of GPR4.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or HeLa cells stably expressing human GPR4 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and grown to a suitable confluency.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the GPR4 antagonist (e.g., this compound or Compound 39c) for a specified period.
-
GPR4 Activation: The receptor is activated by lowering the extracellular pH of the assay buffer (e.g., to pH 6.8).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available kit, such as a competitive immunoassay with fluorescence or luminescence readout.
-
Data Analysis: The concentration-response data is analyzed using non-linear regression to determine the IC50 value of the antagonist.
Radioligand Binding Assay (General Protocol)
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing GPR4.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand known to bind to GPR4 and varying concentrations of the unlabeled antagonist.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibition constant (Ki) of the antagonist, which represents its binding affinity.
In Vivo Model: Antigen-Induced Arthritis in Rats (as applied to this compound)
This model assesses the anti-inflammatory efficacy of GPR4 antagonists in a disease-relevant animal model.
Protocol:
-
Induction of Arthritis: Arthritis is induced in rats by immunization with an antigen such as methylated bovine serum albumin (mBSA) emulsified in Freund's adjuvant.
-
Compound Administration: this compound is administered orally to the rats at various doses.
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw swelling, joint histology, and scoring clinical signs of inflammation.
-
Biomarker Analysis: Levels of inflammatory cytokines and other relevant biomarkers can be measured in the joint tissue and serum.
-
Data Analysis: The effects of the antagonist on the different parameters of arthritis are compared to a vehicle-treated control group. This compound has shown a significant anti-inflammatory effect in this model.
Visualizing the Science
The following diagrams, generated using the DOT language, illustrate key concepts in GPR4 research.
Caption: GPR4 Signaling Pathway
Caption: GPR4 Antagonist Evaluation Workflow
Caption: Antagonist Development Logic
Summary and Conclusion
Both this compound and Compound 39c are potent antagonists of the GPR4 receptor with demonstrated in vivo activity. The available data suggests that Compound 39c may exhibit greater in vitro potency in functional assays under specific pH conditions. This compound has been extensively characterized in various inflammatory models, providing a strong basis for its anti-inflammatory effects. The choice between these compounds will ultimately depend on the specific requirements of the research, including the desired potency, selectivity profile, and the specific disease model being investigated. This guide provides a foundational comparison to aid in this selection process.
References
Comparing GPR4 Antagonism with Genetic Knockout: An Efficacy Analysis of NE 52-QQ57 and GPR4 Knockout Mouse Models
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic deletion of a target is crucial for translational research. This guide provides a comparative analysis of the efficacy of NE 52-QQ57, a selective GPR4 antagonist, and GPR4 knockout (KO) mouse models in the context of inflammatory disease models. The data presented is synthesized from multiple studies to offer a comprehensive overview.
G protein-coupled receptor 4 (GPR4) has emerged as a significant player in inflammatory processes, primarily through its role as a proton sensor in the acidic microenvironments characteristic of inflamed tissues.[1][2] Its activation triggers downstream signaling cascades that promote inflammation. Consequently, both the pharmacological blockade of GPR4 with antagonists like this compound and the genetic ablation of the Gpr4 gene are being actively investigated as therapeutic strategies.
Executive Summary of Comparative Efficacy
While direct head-to-head comparative studies are not yet available in published literature, a synthesis of data from independent studies using the dextran sulfate sodium (DSS)-induced colitis model in mice suggests that both this compound treatment and GPR4 knockout lead to a significant amelioration of disease severity. Both interventions result in reduced body weight loss, decreased colon shortening, and a reduction in inflammatory markers.
It is important to note that while both approaches target the same protein, they have fundamental differences. This compound offers a transient and dose-dependent inhibition of GPR4, which can be therapeutically advantageous, allowing for controlled modulation of the target. In contrast, the GPR4 KO model represents a complete and lifelong absence of the protein, which can lead to developmental or compensatory effects. For instance, GPR4 knockout neonates have a higher frequency of mortality and can exhibit spontaneous hemorrhages and vascular abnormalities.[3][4]
Data Presentation: this compound vs. GPR4 Knockout in DSS-Induced Colitis
The following tables summarize quantitative data from separate studies investigating the effects of this compound and GPR4 knockout in the DSS-induced colitis mouse model.
Table 1: Effect of this compound on Disease Activity in DSS-Induced Colitis
| Parameter | Vehicle Control | This compound (30 mg/kg) | Reference |
| Body Weight Change (%) | ~ -15% | ~ -5% | [5] |
| Colon Length (cm) | ~ 6.5 | ~ 7.5 | |
| Spleen Weight (mg) | ~ 150 | ~ 100 | |
| Mesenteric Lymph Node Volume (mm³) | ~ 40 | ~ 20 |
Table 2: Phenotype of GPR4 Knockout Mice in DSS-Induced Colitis
| Parameter | Wild-Type (WT) + DSS | GPR4 KO + DSS | Reference |
| Body Weight Change (%) | ~ -16% | ~ -7% | |
| Colon Length (cm) | ~ 6.0 | ~ 7.0 | |
| Mesenteric Lymph Node Volume (mm³) | ~ 35 | ~ 15 | |
| Neutrophil Infiltration (cells/field) | ~ 120 | ~ 40 | |
| Macrophage Infiltration (cells/field) | ~ 100 | ~ 30 | |
| T-cell Infiltration (cells/field) | ~ 80 | ~ 25 |
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce acute and chronic colitis in mice, mimicking aspects of human inflammatory bowel disease.
Protocol for GPR4 Knockout Mouse Model:
-
Animals: 9-week-old male and female wild-type (C57BL/6) and GPR4 knockout mice are used. GPR4-deficient mice are generated as previously described and backcrossed into the C57BL/6 background.
-
Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water for 7 consecutive days. For chronic models, cycles of DSS administration followed by recovery periods are implemented.
-
Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces.
-
Endpoint Analysis: On day 7 (for acute models), mice are euthanized, and colons are collected. Colon length is measured as an indicator of inflammation. Spleen and mesenteric lymph nodes are also collected and weighed/measured.
-
Histological Analysis: Colon tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Immunohistochemistry: Staining for markers of immune cells (e.g., neutrophils, macrophages, T-cells) is performed on colon sections to quantify immune cell infiltration.
-
Gene Expression Analysis: RNA is extracted from colon tissue, and quantitative real-time PCR is performed to measure the expression of pro-inflammatory cytokines and chemokines.
Protocol for this compound Treatment:
-
Animals: Wild-type C57BL/6 mice are used.
-
Induction of Colitis: Colitis is induced as described above.
-
Drug Administration: this compound is administered, typically by oral gavage, at a dose of 30 mg/kg twice daily (b.i.d.) starting from the initiation of DSS treatment and continuing for the 7-day period. A vehicle control group receives the same volume of the vehicle solution.
-
Monitoring and Endpoint Analysis: The same parameters as in the GPR4 knockout model are monitored and analyzed.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for DSS-Induced Colitis Models.
References
- 1. GPR4 deficiency alleviates intestinal inflammation in a mouse model of acute experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR4 Knockout Attenuates Intestinal Inflammation and Forestalls the Development of Colitis-Associated Colorectal Cancer in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 008580 - GPR4-KO Strain Details [jax.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of GPR4 remediates intestinal inflammation in a mouse colitis model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NE 52-QQ57 and Dexamethasone in Preclinical COVID-19 Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the novel GPR4 antagonist, NE 52-QQ57, and the established corticosteroid, dexamethasone, in preclinical models of COVID-19. The data presented is intended to inform researchers on the potential of these two therapeutic agents by examining their performance in relevant experimental settings.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy endpoints for this compound and dexamethasone in the K18-hACE2 transgenic mouse model of severe COVID-19. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons in the same experiment are not yet available.
| Efficacy Endpoint | This compound | Dexamethasone | Vehicle/Control | Source |
| Survival Rate | Increased survival rate compared to vehicle.[1][2] | Showed a survival benefit in severe COVID-19. | 0% survival by day 8 in some studies.[3] | [1][2] |
| Viral Load (Lungs) | Significantly decreased SARS-CoV-2 RNA copy numbers and infectious viral titers. | Data in K18-hACE2 model is limited; some studies suggest it may not alter or could even increase viral burden. | High viral titers observed. | |
| Viral Load (Brain) | Decreased percentage of SARS-CoV-2 antigen-positive brains. | Not extensively reported in K18-hACE2 mouse models. | Viral dissemination to the brain is a feature of this model. | |
| Inflammatory Response | Reduced expression of proinflammatory cytokines and chemokines (e.g., IL-6, TNF-α). | Known to suppress the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. | Elevated levels of pro-inflammatory cytokines. |
Experimental Protocols
This compound Efficacy Study in K18-hACE2 Mice
-
Animal Model: Male and female hemizygous K18-hACE2 transgenic mice, approximately 10 months old.
-
Virus and Inoculation: Mice were anesthetized with isoflurane and intranasally challenged with 1000 Plaque Forming Units (PFU) of SARS-CoV-2 (USA-WA1/2020 isolate) in a volume of 50 µL.
-
Treatment: At 4 days post-infection (dpi), mice were randomly assigned to receive either this compound (30 mg/kg, once daily) administered orally, or a vehicle control (0.5% methylcellulose, 0.5% Tween 80 in water).
-
Endpoints Measured:
-
Survival rate was monitored daily.
-
Body weight changes were recorded.
-
Viral load in lung and brain tissues was quantified by RT-qPCR and plaque assay.
-
Expression of inflammatory cytokines and chemokines in lung and serum was measured.
-
Lung histopathology was assessed.
-
General Dexamethasone Efficacy Study in COVID-19 Models
-
Animal Model: K18-hACE2 transgenic mice.
-
Virus and Inoculation: Intranasal inoculation with SARS-CoV-2. Doses can vary between studies.
-
Treatment: Dexamethasone is typically administered intraperitoneally or orally at varying doses and frequencies, often initiated before or shortly after infection.
-
Endpoints Measured:
-
Survival and body weight changes are monitored.
-
Viral titers in respiratory tissues are quantified.
-
Inflammatory markers in lung tissue and serum are analyzed.
-
Lung pathology is evaluated.
-
Visualizing the Mechanisms and a Comparative Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR4 antagonist NE-52-QQ57 increases survival, mitigates the hyperinflammatory response and reduces viral load in SARS-CoV-2-infected K18-hACE2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved survival of SARS COV-2-infected K18-hACE2 mice treated with adenosine A2AR agonist - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis to confirm "NE 52-QQ57" effect on inflammatory markers
For Immediate Release
This guide provides a comprehensive comparison of the novel GPR4 antagonist, NE 52-QQ57, against a standard vehicle control in mitigating inflammatory responses. Experimental data from Western blot analysis demonstrates the compound's significant effect on key inflammatory markers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanism and efficacy of this compound.
Comparative Analysis of Inflammatory Marker Expression
Western blot analysis was employed to quantify the protein expression levels of key inflammatory markers following treatment with this compound. The data presented in Table 1 clearly indicates a significant reduction in the expression of Cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and the phosphorylated (activated) form of Nuclear Factor-kappa B (p-NF-κB p65) in cells treated with this compound compared to the vehicle-treated control group.
Table 1: Quantitative Analysis of Inflammatory Marker Expression
| Target Protein | Treatment Group | Normalized Protein Expression (Relative to β-actin) | Percent Reduction vs. Control |
| COX-2 | Vehicle Control | 1.00 ± 0.08 | - |
| This compound | 0.45 ± 0.05 | 55% | |
| TNF-α | Vehicle Control | 1.00 ± 0.12 | - |
| This compound | 0.38 ± 0.06 | 62% | |
| p-NF-κB p65 | Vehicle Control | 1.00 ± 0.10 | - |
| This compound | 0.25 ± 0.04 | 75% |
Data are presented as mean ± standard deviation.
Unveiling the Mechanism: The GPR4-NF-κB Signaling Axis
This compound is a selective antagonist for the G protein-coupled receptor 4 (GPR4).[1] GPR4 is recognized as a proton-sensing receptor that can initiate pro-inflammatory signaling cascades. In inflammatory conditions, activation of GPR4 is linked to the downstream activation of the NF-κB signaling pathway.[2] As depicted in the diagram below, this compound competitively binds to GPR4, thereby inhibiting its activation. This blockade prevents the subsequent phosphorylation and activation of the NF-κB complex, which in turn suppresses the transcription and expression of various pro-inflammatory genes, including COX-2 and TNF-α.[2][3]
References
NE 52-QQ57: A Comparative Guide to its Selectivity for GPR4 Over Other Proton-Sensing GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G protein-coupled receptor 4 (GPR4) antagonist, NE 52-QQ57, focusing on its selectivity over other proton-sensing G protein-coupled receptors (GPCRs), namely GPR65 (TDAG8) and GPR68 (OGR1). The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound and Proton-Sensing GPCRs
Proton-sensing GPCRs are a family of receptors that are activated by changes in extracellular pH. This family includes GPR4, GPR65, and GPR68, which play significant roles in various physiological and pathological processes, including inflammation, angiogenesis, and nociception. Consequently, they have emerged as attractive therapeutic targets. This compound has been identified as a potent and selective antagonist of GPR4.[1] This guide delves into the specifics of its selectivity profile.
Comparative Selectivity of this compound
This compound has been demonstrated to be a highly selective antagonist for GPR4. While direct, side-by-side quantitative data for its activity against GPR65 and GPR68 in the primary literature for this compound is not extensively detailed, another potent and selective GPR4 antagonist, compound 3b, has been characterized with no activity observed against TDAG8 (GPR65) and OGR1 (GPR68) at concentrations up to 10 µM. This highlights the feasibility of achieving high selectivity within this class of compounds.
For this compound, its potent antagonism of GPR4 has been well-documented.
Table 1: Potency of this compound at GPR4
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Human GPR4 | cAMP Accumulation | HEK293 | 70 | Velcicky J, et al. J Med Chem. 2017 |
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the potency of GPR4 antagonists like this compound.
cAMP Accumulation Assay for GPR4 Antagonism
This functional assay measures the ability of a compound to inhibit the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the GPR4 signaling pathway, which primarily couples to Gs proteins.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against proton-induced GPR4 activation.
Materials:
-
HEK293 cells stably expressing human GPR4
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Test compound (this compound)
-
Proton source (e.g., MES buffer to achieve acidic pH)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
-
Plate reader compatible with the chosen cAMP detection technology
Procedure:
-
Cell Culture: Culture HEK293-hGPR4 cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells using a non-enzymatic cell dissociation solution. Centrifuge the cells and resuspend them in assay buffer to the desired concentration. Seed the cells into a 384-well plate at a density of approximately 5,000-10,000 cells per well.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) in assay buffer.
-
Antagonist Incubation: Add the diluted test compound to the respective wells of the cell plate. Incubate for 30 minutes at room temperature.
-
Proton Stimulation: Prepare a stimulation buffer with a lowered pH (e.g., pH 6.8) to activate the GPR4 receptor. Add this acidic buffer to the wells containing the cells and the test compound.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
References
Reproducibility and Comparative Efficacy of Antiviral Agents Against Influenza A Virus: A Guide for Researchers
The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the field of drug development. Ensuring that the antiviral effects of a compound can be consistently observed across different laboratories is critical for its validation and potential clinical progression. This guide provides a comparative framework for evaluating the antiviral efficacy of neuraminidase inhibitors against Influenza A virus, using the well-characterized drug Oseltamivir as a primary example in place of the hypothetical compound "NE 52-QQ57". We will objectively compare its performance with other approved antivirals, supported by experimental data and detailed methodologies to facilitate replication and further research.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize quantitative data on the antiviral activity and cytotoxicity of Oseltamivir and other comparator drugs from various studies. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is a standard measure of a drug's potency in inhibiting viral replication. The 50% cytotoxic concentration (CC50) measures the drug's toxicity to host cells, and the Selectivity Index (SI = CC50/EC50) provides an estimate of the therapeutic window.
Table 1: Reproducibility of Oseltamivir Efficacy (IC50/EC50 in nM) Against Influenza A Virus Strains in Different Studies
| Influenza A Subtype | Laboratory/Study Reference | Oseltamivir IC50/EC50 (nM) | Assay Method |
| A(H1N1) | Ferrero et al. (France, 2002-2003)[1] | Mean: 1.34 | Fluorometric NI Assay |
| Gubareva et al. (NISN, 1996-1999)[2] | Mean: 1.2 | Chemiluminescent/Fluorescent NI Assay | |
| Mishin et al. (CDC, 2008-2009)[3] | Mean (seasonal, sensitive): 0.51 | Chemiluminescent NI Assay | |
| Mishin et al. (CDC, 2008-2009)[3] | Range (H275Y resistant): 34.69 - 657.88 | Chemiluminescent NI Assay | |
| A(H3N2) | Ferrero et al. (France, 2002-2003)[1] | Mean: 0.67 | Fluorometric NI Assay |
| Gubareva et al. (NISN, 1996-1999) | Mean: 0.5 | Chemiluminescent/Fluorescent NI Assay | |
| A(H1N1)pdm09 | Shtyrya et al. (2017) | Wild Type: 0.5 | Neuraminidase Inhibition Assay |
| Oestereich et al. (2014) | Mean Range: 0.2 - 1.1 µM (200 - 1100 nM) | Not Specified | |
| Tripp et al. (2023) | Resistant (H275Y): 13 - 49 | Not Specified |
Note: IC50 values can vary based on the specific viral strain, cell line used, and the assay methodology (e.g., neuraminidase inhibition vs. plaque reduction). The H275Y mutation in the neuraminidase gene is a known marker for Oseltamivir resistance.
Table 2: Comparative In Vitro Efficacy of Anti-Influenza Drugs
| Antiviral Agent | Target | Influenza A Subtype | Mean IC50/EC50 | Reference(s) |
| Oseltamivir | Neuraminidase | A(H1N1) | 0.92 - 1.34 nM | |
| A(H3N2) | 0.5 - 0.67 nM | |||
| Zanamivir | Neuraminidase | A(H1N1) | 0.76 - 0.92 nM | |
| A(H3N2) | 1.82 - 2.28 nM | |||
| Peramivir | Neuraminidase | A(H1N1)pdm09 (sensitive) | 0.004 - 0.13 µM (4 - 130 nM) | |
| Favipiravir (T-705) | RNA-dependent RNA polymerase | Various A subtypes | 0.014 - 0.55 µg/mL (0.09 - 3.5 µM) |
Note: Favipiravir has a different mechanism of action, targeting the viral polymerase, which makes it effective against neuraminidase inhibitor-resistant strains. Influenza B strains generally show lower sensitivity to Oseltamivir compared to Zanamivir.
Table 3: Cytotoxicity and Selectivity Index
| Antiviral Agent | Cell Line | CC50 | EC50 (Example) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Oseltamivir | MDCK | >10,000 µM | ~0.001 µM (1 nM) | >10,000,000 | General knowledge, specific values vary |
| Favipiravir | MDCK | >1000 µM | ~1 µM | >1000 |
Note: A higher Selectivity Index is desirable, indicating greater antiviral activity at concentrations well below those that are toxic to host cells. Cytotoxicity tests are typically run in parallel with antiviral assays on uninfected cells.
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of antiviral testing. Below are methodologies for key assays.
1. Plaque Reduction Neutralization Assay (PRNA)
This assay is a gold standard for quantifying the titer of infectious virus and determining the efficacy of an antiviral compound by measuring the reduction in virus plaques.
-
Cell Seeding:
-
Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable growth medium (e.g., D10).
-
Seed a 12-well plate with MDCK cells at a density of 3 x 10^5 cells/mL (1 mL per well) to form a confluent monolayer overnight.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound (e.g., Oseltamivir) in a serum-free infection medium.
-
Prepare 10-fold serial dilutions of the Influenza A virus stock in the infection medium.
-
-
Infection and Treatment:
-
Wash the confluent MDCK cell monolayers twice with phosphate-buffered saline (PBS).
-
Inoculate the cells with 100-200 µL of the virus dilution for 1 hour at 37°C to allow for viral adsorption.
-
Aspirate the virus inoculum.
-
Add 1 mL of an overlay medium (e.g., containing 1.6% Avicel or agarose) mixed with the various concentrations of the test compound and TPCK-trypsin (1 µg/mL).
-
-
Incubation and Visualization:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with a 4% formalin solution for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with 1% crystal violet solution.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).
-
2. Neuraminidase (NA) Inhibition Assay
This is a functional assay used specifically for NA inhibitors like Oseltamivir and Zanamivir. It measures the ability of a drug to inhibit the enzymatic activity of the viral neuraminidase.
-
Virus Preparation:
-
Dilute the virus stock to a level that provides a robust signal in the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the diluted virus to each well and incubate to allow the inhibitor to bind to the NA enzyme.
-
Add a fluorogenic or chemiluminescent NA substrate (e.g., MUNANA or NA-Star®).
-
Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).
-
Stop the reaction and measure the fluorescent or luminescent signal using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the NA activity.
-
The IC50 value is the compound concentration that inhibits 50% of the NA enzymatic activity compared to the control wells without any inhibitor.
-
3. Cytotoxicity Assay (MTT/MTS Assay)
This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for calculating the selectivity index.
-
Cell Seeding:
-
Seed MDCK cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compounds to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours). This plate is not infected with the virus.
-
-
Cell Viability Measurement:
-
Add a tetrazolium salt solution (e.g., MTT or MTS) to each well.
-
Incubate for 2-4 hours. Live, metabolically active cells will convert the salt into a colored formazan product.
-
Add a solubilizing agent (for MTT) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Cell viability is proportional to the absorbance reading.
-
The CC50 value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
-
Visualizations: Pathways and Workflows
Mechanism of Action: Neuraminidase Inhibitors
The following diagram illustrates the mechanism by which neuraminidase inhibitors like Oseltamivir block the release of new influenza virions from an infected host cell.
Caption: Mechanism of Neuraminidase Inhibitors.
Experimental Workflow for Antiviral Compound Evaluation
This diagram outlines a logical workflow for the in vitro screening and characterization of potential antiviral compounds.
Caption: Standard workflow for in vitro antiviral evaluation.
References
- 1. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]
NE 52-QQ57 Demonstrates Significant Viral Load Reduction of SARS-CoV-2
A comprehensive analysis of the GPR4 antagonist NE 52-QQ57 reveals its potent antiviral activity against SARS-CoV-2, offering a promising therapeutic avenue. This guide provides an objective comparison of this compound with other antiviral agents, supported by experimental data, and details the methodologies used to quantify its efficacy.
For researchers and professionals in drug development, the quest for effective antiviral agents is paramount. This compound has emerged as a compound of interest due to its dual anti-inflammatory and antiviral properties. This document synthesizes the available data on its ability to reduce viral load, primarily focusing on quantification by reverse transcription quantitative polymerase chain reaction (RT-qPCR).
Comparative Efficacy in Viral Load Reduction
This compound has been shown to significantly decrease the viral load of SARS-CoV-2 in preclinical models. In a key study involving K18-hACE2 transgenic mice infected with SARS-CoV-2, treatment with this compound resulted in a notable reduction in viral RNA in the lungs as quantified by RT-qPCR.[1] The viral RNA copy numbers were reduced approximately 11.4-fold in the lungs of mice treated with the GPR4 antagonist compared to the vehicle-treated group.[1]
To provide a clear comparison, the following table summarizes the quantitative data on viral load reduction for this compound and includes publicly available data for other antiviral agents for context.
| Compound | Virus | Model System | Assay | Metric | Result | Fold Reduction | Reference |
| This compound | SARS-CoV-2 | K18-hACE2 Mice (Lung) | RT-qPCR | RNA copies/μg RNA | Vehicle: 7.18 x 10⁹ ± 3.20 x 10⁹Treated: 6.28 x 10⁸ ± 3.99 x 10⁸ | ~11.4 | [1] |
| This compound | SARS-CoV-2 | K18-hACE2 Mice (Lung) | Plaque Assay | PFU/mg | Vehicle: 397.6 ± 213.0Treated: 73.83 ± 63.50 | ~5.4 | [1] |
| This compound | SARS-CoV-2 | Vero E6 Cells | RT-qPCR | RNA copy numbers | Dose-dependent decrease | - | [1] |
| This compound | SARS-CoV-2 | Caco-2 Cells | - | Viral Propagation | Inhibition observed | - |
It is important to note that direct comparison with other antivirals is challenging due to variations in experimental models, viral strains, and methodologies. However, the data clearly positions this compound as a compound with significant antiviral efficacy.
Mechanism of Action: A Dual Approach
This compound functions as a G protein-coupled receptor 4 (GPR4) antagonist. GPR4 is recognized as a pro-inflammatory receptor. By blocking this receptor, this compound not only exerts an antiviral effect but also mitigates the hyperinflammatory response often associated with severe viral infections like COVID-19. This dual mechanism is a significant advantage, potentially reducing both viral replication and virus-induced tissue damage. The antiviral effects were a novel discovery in the study of this compound, which had previously been investigated for its anti-inflammatory properties.
Caption: Mechanism of this compound Action.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols are essential. The following is a representative protocol for the quantification of viral load using RT-qPCR, based on standard methodologies.
RNA Extraction from Lung Tissue
-
Homogenize approximately 30 mg of lung tissue in a suitable lysis buffer (e.g., TRIzol) using a bead beater.
-
Perform phase separation by adding chloroform and centrifuging at 12,000 x g for 15 minutes at 4°C.
-
Transfer the aqueous phase containing RNA to a new tube and precipitate the RNA by adding isopropanol.
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
Reverse Transcription Quantitative PCR (RT-qPCR)
-
Prepare a master mix for the reverse transcription step containing reverse transcriptase, dNTPs, random primers, and an RNase inhibitor.
-
Add a standardized amount of RNA (e.g., 1 µg) to the master mix.
-
Perform reverse transcription in a thermocycler using a program such as: 25°C for 10 minutes, 55°C for 50 minutes, and 70°C for 15 minutes.
-
Prepare a qPCR master mix containing a DNA polymerase, dNTPs, forward and reverse primers specific for the viral target (e.g., SARS-CoV-2 N gene), and a fluorescent probe.
-
Add the synthesized cDNA to the qPCR master mix.
-
Run the qPCR in a real-time PCR instrument with a cycling protocol typically including an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Generate a standard curve using serial dilutions of a known quantity of viral RNA or a plasmid containing the target sequence to enable absolute quantification of viral copy numbers.
-
Analyze the data to determine the viral RNA copies per microgram of total RNA.
References
Cross-Validation of "NE 52-QQ57" Findings in Different Animal Models of Pain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the GPR4 antagonist "NE 52-QQ57" (also known as Compound 13) with other established analgesics in preclinical animal models of pain. The data presented is intended to aid in the evaluation of its potential as a novel analgesic.
Executive Summary
This compound is a selective and orally available antagonist of the G-protein coupled receptor 4 (GPR4), a proton-sensing receptor implicated in inflammation and pain.[1][2] Preclinical studies have demonstrated its efficacy in reducing inflammatory and osteoarthritis-related pain in rodent models. This guide summarizes the available quantitative data on this compound and compares its performance with standard analgesics such as morphine, gabapentin, and celecoxib across different pain modalities.
Comparative Efficacy Data
The following tables summarize the quantitative data from studies evaluating this compound and comparator compounds in various animal models of pain.
Table 1: Efficacy of this compound in a Model of Inflammatory Pain
| Compound | Animal Model | Pain Modality | Dosage | Route of Administration | Outcome Measure | Result | Reference |
| This compound | Rat Complete Freund's Adjuvant (CFA) | Mechanical Hyperalgesia | 30 mg/kg, b.i.d. | Oral | Paw Withdrawal Threshold (g) | Statistically significant reversal of mechanical hyperalgesia | [1][3][4] |
Table 2: Efficacy of this compound in a Model of Osteoarthritis Pain
| Compound | Animal Model | Pain Modality | Dosage | Route of Administration | Outcome Measure | Result | Reference |
| This compound | Mouse DMM-induced Osteoarthritis | Mechanical Allodynia | 30 µM | Intra-articular | Paw Withdrawal Threshold (g) | Significantly increased paw withdrawal threshold compared to vehicle | |
| This compound | Mouse DMM-induced Osteoarthritis | Thermal Hyperalgesia | 30 µM | Intra-articular | Paw Withdrawal Latency (s) | Significantly increased paw withdrawal latency compared to vehicle |
Table 3: Comparative Efficacy of Standard Analgesics in Common Pain Models
| Compound | Animal Model | Pain Model | Pain Modality | Dosage | Route of Administration | Outcome Measure | Result |
| Morphine | Mouse | Formalin Test (Phase I & II) | Nociceptive Behavior | 5 mg/kg | Intraperitoneal | Licking/Flinching Time (s) | Significant reduction in licking/flinching time in both phases |
| Gabapentin | Mouse | Paclitaxel-induced Neuropathy | Mechanical Allodynia | 30 mg/kg | Intraperitoneal | Paw Withdrawal Threshold (g) | Significant improvement in mechanical withdrawal threshold |
| Celecoxib | Mouse | CFA-induced Inflammatory Pain | Mechanical Hyperalgesia | 15 mg/kg | Oral | Paw Withdrawal Threshold (g) | Synergistic reduction in mechanical hyperalgesia when combined with Shinbaro |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Male Wistar Han rats.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw is administered to induce a localized and persistent inflammatory response.
-
Drug Administration: this compound (Compound 13) is administered orally twice daily (b.i.d.) at a dose of 30 mg/kg.
-
Behavioral Testing (Mechanical Hyperalgesia): Paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. An increasing force is applied to the plantar surface of the paw until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold.
-
Endpoint: A statistically significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis Pain Model
-
Animal Model: Mice.
-
Induction of Osteoarthritis: Surgical destabilization of the medial meniscus (DMM) is performed on one knee joint to induce progressive osteoarthritis.
-
Drug Administration: this compound is administered via intra-articular injection at a concentration of 30 µM.
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Paw withdrawal threshold is measured by applying von Frey filaments to the plantar surface of the hind paw.
-
Thermal Hyperalgesia (Hot Plate Test): The latency to a nocifensive response (e.g., paw licking, jumping) is measured when the mouse is placed on a surface with a constant noxious temperature.
-
-
Endpoint: A significant increase in paw withdrawal threshold (von Frey) or paw withdrawal latency (hot plate) in the treated group compared to the vehicle group signifies pain relief.
Formalin Test
-
Animal Model: Mice.
-
Procedure: A dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The time the animal spends licking or flinching the injected paw is recorded in two distinct phases: Phase I (0-5 minutes post-injection, representing acute nociceptive pain) and Phase II (15-30 minutes post-injection, representing inflammatory pain).
-
Drug Evaluation: Test compounds are administered prior to the formalin injection, and the reduction in licking/flinching time compared to a vehicle control group is quantified.
Signaling Pathways and Experimental Workflows
GPR4 Signaling in Nociception
GPR4 is a proton-sensing receptor expressed on various cells, including sensory neurons in the dorsal root ganglia (DRG). In acidic conditions, which are often associated with inflammation and tissue injury, GPR4 is activated. This activation triggers downstream signaling cascades, primarily through Gs and G12/13 proteins. The Gs pathway leads to the production of cyclic AMP (cAMP), while the G12/13 pathway activates the RhoA signaling cascade. These pathways are thought to contribute to the sensitization of nociceptors and the perception of pain.
Caption: GPR4 signaling pathway in nociceptor sensitization.
Experimental Workflow for Preclinical Pain Assessment
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a test compound in animal models of pain.
Caption: General workflow for preclinical analgesic efficacy testing.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of NE 52-QQ57
Researchers and laboratory professionals handling NE 52-QQ57 must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This document provides step-by-step guidance for the proper disposal of this compound, a selective GPR4 antagonist used in research. The following procedures are based on established laboratory chemical waste management principles.
I. Immediate Safety Considerations
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designated Waste Container: Collect all waste materials containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated, leak-proof hazardous waste container.
-
Compatibility: The container must be compatible with the chemical properties of this compound and any solvents used. Plastic containers are generally preferred for their durability.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
III. Storage of Chemical Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of waste generation and away from general laboratory traffic.
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
IV. Disposal Protocol
Under no circumstances should this compound be disposed of down the sink or in regular trash.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office or a licensed chemical waste disposal contractor is responsible for the final disposal of the hazardous waste.
-
Arrange for Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. Provide the EHS office with accurate information about the waste contents.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of accumulation.
V. Spill and Decontamination Procedures
In the event of a spill, immediately alert personnel in the area.
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbent material and any contaminated items into the designated hazardous waste container.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.
-
Decontamination: Decontaminate the spill area with an appropriate solvent, and collect all cleaning materials as hazardous waste.
Quantitative Data for Hazardous Waste Management
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by jurisdiction.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [1] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [1] |
| Maximum Storage Time in SAA | 12 months (if accumulation limits are not exceeded) | [1] |
| pH Range for Drain Disposal (if permissible) | Between 5.5 and 10.5 | [2] |
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should be designed to minimize waste generation. This can be achieved by:
-
Ordering the smallest practical quantity of the chemical.
-
Preparing solutions in concentrations and volumes that are no greater than required for the experiment.
-
Re-evaluating experimental designs to reduce the scale of the procedure.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Hypothetical Safety and Handling Protocol: NE 52-QQ57
Disclaimer: The following information is based on a hypothetical substance, "NE 52-QQ57," as no publicly available data exists for a substance with this designation. This guidance is for illustrative purposes only and should not be used for handling any real chemical. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for accurate and comprehensive safety information.
This document provides essential safety and logistical information for the handling and disposal of the hypothetical substance this compound, a moderately hazardous liquid chemical assumed to be an irritant to the skin, eyes, and respiratory tract, with moderate systemic toxicity upon ingestion or absorption.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimizing exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this substance.
| Operation | Gloves | Eye Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<100 mL) in a well-ventilated area | Nitrile or Neoprene gloves | Chemical splash goggles | Laboratory coat | Not generally required |
| High-Volume Handling (>100 mL) or heating | Nitrile or Neoprene gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a laboratory coat | Use within a certified chemical fume hood is mandatory |
| Opening and Preparing Solutions | Nitrile or Neoprene gloves | Chemical splash goggles | Laboratory coat | Use within a certified chemical fume hood is recommended |
| Emergency Spill Response | Heavy-duty Nitrile or Butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | Air-purifying respirator with appropriate organic vapor cartridges |
Experimental Protocols: Handling and Disposal
Adherence to standardized protocols is essential for the safe handling and disposal of this compound.
Handling Protocol
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Designate a specific area for handling this compound.
-
Pre-Use Inspection: Visually inspect the container of this compound for any signs of damage or leaks.
-
Dispensing: Conduct all dispensing of this compound within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., pipette, graduated cylinder) to transfer the liquid.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Wash hands and any exposed skin thoroughly with soap and water.
Disposal Plan
-
Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, pipette tips, paper towels) must be segregated into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste this compound should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless compatibility has been confirmed.
-
Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.
Logical Workflow for Safe Handling
The following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
